Boc-glu(ofm)-oh
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-5-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(22(27)28)12-13-21(26)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQRXYWDDVULAP-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154010 | |
| Record name | N-alpha-tert-Butyloxycarbonylglutamic acid gamma-fluorenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123417-18-5 | |
| Record name | N-alpha-tert-Butyloxycarbonylglutamic acid gamma-fluorenylmethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123417185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-alpha-tert-Butyloxycarbonylglutamic acid gamma-fluorenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Boc-glu(ofm)-oh chemical properties and structure
An In-depth Technical Guide to Boc-Glu(OFm)-OH: Chemical Properties and Structure
For researchers, scientists, and drug development professionals, a thorough understanding of the building blocks used in peptide synthesis is paramount. Boc-L-glutamic acid γ-9-fluorenylmethyl ester, commonly abbreviated as this compound, is a crucial derivative of L-glutamic acid. Its dual-protected nature makes it a versatile tool in the precise assembly of complex peptides and peptide-based drugs.[1][2][] This guide provides a detailed overview of its chemical properties, structure, and its application in solid-phase peptide synthesis.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1][2][] Its key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 123417-18-5[1][4][5][6][7] |
| Molecular Formula | C₂₄H₂₇NO₆[1][4][5][6][8] |
| Molecular Weight | 425.47 g/mol [5][6] |
| Melting Point | 92-131 °C[1][2][] |
| Boiling Point | 633.5±55.0 °C (Predicted)[][9] |
| Density | 1.232±0.06 g/cm³ (Predicted)[] |
| Purity | ≥ 98% (HPLC)[1][2][] |
| Appearance | White to off-white powder[1][2][] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[10] |
| Optical Rotation | [α]D20 = +24 ± 4º (c=1 in CHCl₃:MeOH=9:1)[1][2] |
| Storage | 0-8°C[1][2][][9][11] |
Chemical Structure
This compound is a derivative of L-glutamic acid with two key protecting groups that allow for its strategic use in peptide synthesis.
-
L-Glutamic Acid Backbone : The core of the molecule is the amino acid L-glutamic acid.
-
Boc Protecting Group : The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This group is stable under basic and nucleophilic conditions but is readily removed with moderate acid treatment.[12]
-
OFm Protecting Group : The γ-carboxyl group of the side chain is protected as a 9-fluorenylmethyl ester (OFm). This group is stable to the acidic conditions used to remove the Boc group but can be cleaved under mild basic conditions, typically with piperidine. This orthogonality is highly valuable in complex synthetic strategies.[9]
This dual-protection scheme allows for the selective deprotection and modification of either the N-terminus or the side chain, providing precise control during peptide chain elongation.[9]
Structural Representations:
-
SMILES : CC(C)(C)OC(=O)N--INVALID-LINK--OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O[][10]
-
InChI : InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(22(27)28)12-13-21(26)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1[][6]
Caption: 2D representation of the this compound structure.
Experimental Protocols
This compound is a key reagent in Boc-chemistry for solid-phase peptide synthesis (SPPS).[12] The following is a generalized protocol for its incorporation into a growing peptide chain on a solid support.
1. Resin Preparation and Swelling:
-
Resin Choice: A suitable resin, such as Merrifield resin, is chosen based on the desired C-terminal functionality.
-
Procedure: The resin is placed in a reaction vessel and washed several times with dichloromethane (DCM). It is then allowed to swell in DCM for at least 30 minutes to ensure all reactive sites are accessible.
2. Coupling of this compound:
-
Activation: this compound (2-4 equivalents relative to the resin loading) is pre-activated. A common method is the formation of a symmetric anhydride by reacting it with N,N'-dicyclohexylcarbodiimide (DCC) in DCM for 10-20 minutes. The byproduct, dicyclohexylurea (DCU), is filtered off.
-
Coupling Reaction: The activated this compound solution is added to the swollen resin. The reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test, such as the Kaiser test.
3. Capping (Optional):
-
To block any unreacted amino groups on the resin and prevent the formation of deletion sequences, a capping step can be performed. This typically involves treating the resin with acetic anhydride and a base like N,N-diisopropylethylamine (DIPEA) in DCM.
4. Boc Deprotection:
-
Procedure: The N-terminal Boc group is removed by treating the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for about 30 minutes.
-
Washes: The resin is then thoroughly washed with DCM, followed by a neutralization wash with a solution of DIPEA in DCM (e.g., 5-10% v/v), and finally washed again with DCM to prepare for the next coupling cycle.
5. Chain Elongation:
-
Steps 2-4 are repeated with the next desired Boc-protected amino acid until the peptide sequence is complete.
6. Cleavage and Side-Chain Deprotection:
-
Final Boc Removal: The final N-terminal Boc group is removed as described in step 4.
-
Cleavage Cocktail: The peptide is cleaved from the resin, and the OFm side-chain protecting group is simultaneously removed using a specific cleavage cocktail. For the OFm group, a mild base is required. A common method involves treating the resin with a solution of 20% piperidine in dimethylformamide (DMF).
-
Peptide Precipitation: The cleaved peptide is precipitated from the cleavage solution using cold diethyl ether, collected by centrifugation, and washed several times with cold ether to remove scavengers and byproducts.
7. Purification:
-
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the final peptide are confirmed using techniques like mass spectrometry (MS) and analytical HPLC.
Caption: Workflow for using this compound in Solid-Phase Peptide Synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 4. peptide.com [peptide.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. This compound, 123417-18-5, Boc Amino Acids, P3 BioSystems [p3bio.com]
- 7. This compound | 123417-18-5 [chemicalbook.com]
- 8. kilobio.com [kilobio.com]
- 9. Boc-D-glutamic acid gamma-9-fluorenylmethyl ester [myskinrecipes.com]
- 10. This compound | CAS:123417-18-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. chemimpex.com [chemimpex.com]
- 12. youtube.com [youtube.com]
An In-depth Technical Guide to Boc-Glu(OFm)-OH: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-Boc-L-glutamic acid γ-(9-fluorenylmethyl) ester, commonly referred to as Boc-Glu(OFm)-OH. This specialized amino acid derivative is a valuable tool in synthetic peptide chemistry and has shown potential in biochemical applications. This document details its physicochemical properties, provides generalized experimental protocols for its use, and explores its role as a research compound.
Core Properties of this compound
This compound is a protected amino acid used in solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) group protects the α-amine, while the OFm (9-fluorenylmethyl) ester protects the γ-carboxyl group of the glutamic acid side chain. This orthogonal protection scheme allows for selective deprotection and modification, making it a versatile building block for complex peptide structures.
| Property | Value |
| CAS Number | 123417-18-5 |
| Molecular Weight | 425.47 g/mol |
| Molecular Formula | C₂₄H₂₇NO₆ |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents like DMF, DCM |
Applications in Peptide Synthesis
This compound is primarily utilized in Boc-chemistry solid-phase peptide synthesis (SPPS). The Boc protecting group is labile to moderate acids, such as trifluoroacetic acid (TFA), for the deprotection of the N-terminus, while the OFm group is stable under these conditions. The OFm group can be selectively removed using a mild base, such as piperidine, which is a key feature for specific applications like the synthesis of cyclic peptides.
Experimental Workflow for Boc-SPPS
Below is a generalized workflow for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.
Caption: General workflow for Boc-SPPS.
Detailed Experimental Protocol: Incorporation of this compound
This protocol outlines the manual steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Piperidine
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection (if applicable): To deprotect the N-terminal Boc group of the resin-bound peptide, treat with a solution of 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove residual TFA and by-products.
-
Neutralization: Neutralize the resin with a 10% solution of DIEA in DCM for 10 minutes. Wash again with DCM (3x) and DMF (3x).
-
Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. Add DCC (3 equivalents) and allow the mixture to pre-activate for 10 minutes.
-
Coupling: Add the activated this compound solution to the neutralized peptide-resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring the Coupling: Monitor the reaction using a qualitative test such as the Kaiser test to check for the presence of free primary amines. If the test is positive, the coupling reaction is incomplete and should be allowed to proceed longer or be repeated.
-
Washing: Once the coupling is complete, wash the resin with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and by-products.
-
Next Cycle: The resin is now ready for the deprotection of the Boc group of the newly added residue and the coupling of the next amino acid.
Application in Biochemical Research: Inhibition of Purine Nucleoside Phosphorylase
This compound has been described as a reversible inhibitor of purine nucleoside phosphorylase (PNP). PNP is a key enzyme in the purine salvage pathway, which is crucial for the metabolism of purines and the maintenance of nucleotide pools in cells.[1] The inhibition of PNP can have significant effects on cellular processes, particularly in rapidly dividing cells like lymphocytes, making it a target for immunosuppressive and anti-cancer therapies.
Purine Salvage Pathway
The purine salvage pathway recycles purine bases from the degradation of nucleotides. PNP plays a central role in this pathway by catalyzing the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate.
Caption: Simplified purine salvage pathway.
Experimental Protocol: PNP Inhibition Assay
This is a generalized colorimetric assay to determine the inhibitory activity of a compound like this compound on PNP. The assay measures the production of uric acid from inosine in a coupled reaction with xanthine oxidase.
Materials:
-
Purified Purine Nucleoside Phosphorylase (PNP)
-
Xanthine Oxidase
-
Inosine (substrate)
-
Phosphate buffer
-
This compound (or other test inhibitor)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 293 nm
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare working solutions of PNP, xanthine oxidase, and inosine in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
PNP enzyme solution
-
Varying concentrations of the inhibitor (this compound) or vehicle control (DMSO).
-
-
Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the inosine substrate to all wells.
-
Kinetic Measurement: Immediately begin reading the absorbance at 293 nm every minute for 30-60 minutes. The increase in absorbance corresponds to the formation of uric acid.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Potential Role in Vaccine Development
Some sources mention the use of this compound in the development of vaccines for porcine rotavirus.[1] While specific details on its mechanism of action in this context are not widely published, amino acid derivatives are being explored as potential vaccine adjuvants. Adjuvants are substances that enhance the immunogenicity of antigens. It is hypothesized that compounds like this compound could be used to synthesize or modify peptides that act as or are part of an adjuvant system, potentially improving the immune response to a vaccine. Further research is needed to elucidate the precise role and efficacy of this compound in vaccine formulations.
This technical guide provides a foundational understanding of this compound for researchers and professionals. The provided protocols are generalized and should be optimized for specific experimental conditions and applications.
References
A Comprehensive Technical Guide to the Solubility of Boc-Glu(OFm)-OH in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of N-α-Boc-L-glutamic acid γ-(9-fluorenylmethyl) ester (Boc-Glu(OFm)-OH), a critical building block in peptide synthesis and drug development. Understanding the solubility of this compound is paramount for its effective handling, reaction optimization, and purification. This document outlines its qualitative solubility in common organic solvents, provides a detailed experimental protocol for quantitative solubility determination, and presents a visual workflow to guide researchers.
Overview of this compound Solubility
This compound is a derivative of L-glutamic acid where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and the gamma-carboxyl group is protected as a 9-fluorenylmethyl (Fm) ester. The presence of the bulky and lipophilic Boc and Fm protecting groups significantly influences its solubility profile, generally rendering it more soluble in organic solvents compared to its unprotected amino acid counterpart.
Qualitative Solubility Data
While precise quantitative solubility data for this compound is not extensively published in the public domain, qualitative information from various chemical suppliers indicates its general solubility in a range of common organic solvents. This information is summarized in the table below. It is important to note that "soluble" is a qualitative term and the actual solubility can vary with the specific grade of the solvent and the ambient temperature.
| Solvent | Polarity Index | General Solubility |
| Dichloromethane (DCM) | 3.1 | Soluble[1] |
| Chloroform | 4.1 | Soluble[1] |
| Ethyl Acetate (EtOAc) | 4.4 | Soluble[1] |
| Acetone | 5.1 | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble[1] |
Experimental Protocol: Quantitative Determination of Thermodynamic Solubility
For researchers requiring precise solubility values, the following detailed protocol outlines the widely accepted shake-flask method for determining the thermodynamic (equilibrium) solubility of this compound in a specific organic solvent. This method, when coupled with a suitable analytical technique like High-Performance Liquid Chromatography (HPLC), provides accurate and reproducible results.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent(s) (HPLC grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker or rotator with temperature control
-
Syringes (glass or solvent-compatible plastic)
-
Syringe filters (0.22 µm, solvent-compatible membrane, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed vial. The amount should be visibly more than what is expected to dissolve to ensure a solid phase remains at equilibrium.
-
Record the exact weight of the added solid.
-
Add a precise volume of the chosen organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 24, 48, 72 hours) to ensure the concentration has stabilized.
-
-
Phase Separation and Sampling:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for at least one hour to let the excess solid settle.
-
Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantification:
-
Calibration Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze the standard solutions using a suitable analytical method (e.g., HPLC-UV) to generate a calibration curve. The large fluorenyl group provides a strong UV chromophore, making HPLC-UV an ideal quantification method.
-
Sample Analysis: Accurately dilute the filtered sample solution with the solvent as necessary to ensure the concentration falls within the linear range of the calibration curve.
-
Analyze the diluted sample solution using the same analytical method and determine its concentration by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, accounting for any dilutions made during the analysis.
-
The resulting concentration is the thermodynamic solubility of this compound in the tested solvent at the specified temperature, typically expressed in units of mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
References
A Technical Deep Dive: Boc-Glu(OFm)-OH in the Landscape of Glutamic Acid Derivatives for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding field of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical determinant of success. For the incorporation of glutamic acid, a trifunctional amino acid, the choice of side-chain protection profoundly influences synthesis efficiency, final peptide purity, and the feasibility of complex synthetic strategies such as on-resin cyclization. This technical guide provides an in-depth comparison of N-α-tert-butyloxycarbonyl-L-glutamic acid γ-(9-fluorenylmethyl) ester (Boc-Glu(OFm)-OH) with other commonly employed glutamic acid derivatives. We will explore their chemical properties, applications, and the nuanced advantages each offers in solid-phase peptide synthesis (SPPS).
Core Principles: Orthogonal Protection Strategies
Modern peptide synthesis hinges on the principle of orthogonal protection, where different protecting groups can be selectively removed under distinct chemical conditions.[1] This allows for the stepwise elongation of the peptide chain while safeguarding reactive side chains from unwanted reactions.[1] The two dominant strategies are the Fmoc/tBu and Boc/Bzl approaches.
-
Fmoc/tBu Strategy: This widely adopted method utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups like tert-butyl (tBu) for permanent side-chain protection.[2][3]
-
Boc/Bzl Strategy: This traditional approach employs the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and typically benzyl (Bzl)-based groups for side-chain protection, which require stronger acidic conditions for removal.[2][4]
This compound introduces a unique hybrid approach, combining a Boc group for Nα-protection with a base-labile 9-fluorenylmethyl (OFm) ester for side-chain protection. This orthogonality makes it a valuable tool for specific applications within Boc-based SPPS.
Comparative Analysis of Glutamic Acid Derivatives
The choice of a glutamic acid derivative is dictated by the overall synthetic strategy, the desired final peptide structure (linear, cyclic, or otherwise modified), and the presence of other sensitive residues in the sequence.
| Derivative | Nα-Protection | γ-Carboxyl Protection | Deprotection Conditions (Side Chain) | Primary Applications | Key Advantages | Potential Disadvantages |
| This compound | Boc | 9-Fluorenylmethyl (OFm) | Base-labile (e.g., 20% piperidine in DMF) | Boc-SPPS, synthesis of protected peptide fragments, on-resin cyclization. | Orthogonal to acid-labile groups; allows for selective side-chain deprotection in Boc chemistry. | Potential for piperidide formation on other susceptible residues during OFm cleavage.[5] |
| Fmoc-Glu(OtBu)-OH | Fmoc | tert-Butyl (OtBu) | Acid-labile (e.g., high concentration of TFA)[6][7] | Standard Fmoc-SPPS for linear peptides.[8][9] | High stability to base during Fmoc deprotection; compatible with standard cleavage from many resins.[10][11] | Potential for pyroglutamate formation; t-butyl cation can lead to alkylation of sensitive residues.[8][10] |
| Boc-Glu(OBzl)-OH | Boc | Benzyl (Bzl) | Strong acid (e.g., HF) or catalytic hydrogenation.[4][10] | Standard Boc-SPPS for linear peptides.[12][13] | Robust and well-established in Boc chemistry. | Requires harsh cleavage conditions (HF); potential for incomplete deprotection with hydrogenation.[14] |
| Fmoc-Glu(OAll)-OH | Fmoc | Allyl (OAll) | Palladium(0)-catalyzed allyl transfer.[10] | Orthogonal protection schemes, on-resin side-chain modification.[10][15] | Fully orthogonal to both acid- and base-labile protecting groups.[8][10] | Requires a specific palladium catalyst and scavenger; potential for catalyst contamination.[10] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these derivatives. The following protocols provide a general framework for their use in manual solid-phase peptide synthesis.
Protocol 1: Coupling of this compound in Boc-SPPS
This protocol outlines a single coupling cycle for incorporating this compound.
1. Resin Preparation:
- Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for at least 30 minutes in a reaction vessel.[12][16]
- Perform Nα-Boc deprotection of the resin-bound peptide using 25-50% trifluoroacetic acid (TFA) in DCM.[16][17]
- Treat with the TFA/DCM solution for 1-2 minutes, drain, and add a fresh portion for an additional 20-30 minutes.[16]
- Wash the resin thoroughly with DCM to remove residual TFA.[16]
- Neutralize the N-terminal ammonium trifluoroacetate salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM.[16][17]
- Wash the resin with DCM and then with N,N-dimethylformamide (DMF) to prepare for coupling.
2. Amino Acid Activation and Coupling:
- In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
- Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 1-5 minutes.
- Add the activated amino acid solution to the swollen and neutralized peptide-resin.
- Agitate the mixture at room temperature for 1-2 hours.
- Monitor the coupling reaction completion using the Kaiser test.[12]
3. Washing:
- Once the coupling is complete, drain the reaction solution.
- Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[17]
Protocol 2: Selective Deprotection of the OFm Group
This procedure allows for the removal of the γ-carboxyl protecting group of a glutamic acid residue while the peptide remains on the resin and the Nα-Boc group is intact.
1. Resin Preparation:
- Wash the peptide-resin containing the Boc-Glu(OFm)-residue with DMF.
2. OFm Deprotection:
- Treat the resin with a solution of 20% piperidine in DMF for 10-20 minutes at room temperature.[5]
- Drain the solution and repeat the treatment with fresh piperidine/DMF solution.
3. Washing:
- Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
- Wash with DCM and dry the resin if the synthesis is to be stopped, or proceed with further on-resin modifications.
Protocol 3: Coupling of Fmoc-Glu(OtBu)-OH in Fmoc-SPPS
This protocol describes a standard coupling cycle for Fmoc-Glu(OtBu)-OH.
1. Resin Preparation:
- Swell the appropriate resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.[3][6]
- Perform Nα-Fmoc deprotection using 20% piperidine in DMF.[6][18]
- Treat for 3 minutes, drain, and add a fresh portion for an additional 10 minutes.[18]
- Wash the resin thoroughly with DMF to remove piperidine.[6]
2. Amino Acid Activation and Coupling:
- In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (4 equivalents), HBTU (3.9 equivalents), and DIEA (8 equivalents) in DMF.[6]
- Allow the mixture to pre-activate for 2-5 minutes.[6]
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.[6]
- Monitor the reaction completion with a Kaiser test.[6]
3. Washing:
- Drain the coupling solution and wash the resin with DMF and DCM.[6]
Protocol 4: Final Cleavage and Deprotection (Fmoc/tBu Strategy)
This procedure cleaves the peptide from the resin and removes the tBu side-chain protecting groups.
1. Resin Preparation:
- Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.[6]
2. Cleavage:
- Prepare a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[6]
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[6]
3. Peptide Precipitation and Purification:
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[6]
- Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry the crude product.[6]
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
Visualization of Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key workflows and decision-making processes in peptide synthesis involving these glutamic acid derivatives.
Data Presentation: Purity and Yield
While direct side-by-side comparative studies under identical conditions are scarce in the literature, the following table summarizes typical performance metrics for different glutamic acid derivatives based on established synthesis protocols.
| Parameter | This compound | Fmoc-Glu(OtBu)-OH | Boc-Glu(OBzl)-OH | Notes |
| Typical Coupling Efficiency | >98% | >99%[6] | ~95-99%[10] | Dependent on coupling reagents and sequence. |
| Typical Crude Peptide Purity (HPLC) | Varies | 50-95%[5][12] | 50-70%[10][12] | Highly sequence and synthesis protocol dependent. |
| Typical Final Purified Yield | Varies | Varies | Varies | Dependent on peptide length, complexity, and purification efficiency. |
Potential Side Reactions
A critical aspect of selecting a glutamic acid derivative is understanding the potential for side reactions that can impact the purity and yield of the final product.
-
Pyroglutamate Formation: The N-terminal glutamic acid can cyclize to form pyroglutamate, leading to a truncated peptide. This can be more prevalent in Boc-SPPS due to the acidic deprotection steps.[8][10]
-
Aspartimide Formation: In sequences containing Asp-Gly or Asp-Ser, the peptide backbone can cyclize to form an aspartimide, which can then reopen to form a mixture of α- and β-aspartyl peptides. While not directly related to the glutamic acid derivative, the choice of overall synthetic strategy (Fmoc vs. Boc) can influence the likelihood of this side reaction.
-
Alkylation: During the final acid cleavage (e.g., with TFA or HF), the carbocations generated from side-chain protecting groups (like tBu or Bzl) can alkylate sensitive residues such as tryptophan and methionine. The use of scavengers is essential to minimize this.[10]
-
Piperidide Formation: When using piperidine for the deprotection of the OFm group on this compound, there is a risk of piperidine reacting with the activated carboxyl groups of other aspartic or glutamic acid residues in the peptide chain, leading to the formation of piperidide adducts.[5]
Analytical Characterization: HPLC and Mass Spectrometry
The purity and identity of the synthesized peptides must be rigorously confirmed using analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing peptide purity.[19][20] The peptide is separated on a C18 column, and the purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.[19]
-
Mass Spectrometry (MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry to confirm the molecular weight of the target peptide and identify impurities.[2]
Conclusion
The selection of a glutamic acid derivative is a strategic decision in peptide synthesis. This compound stands out as a valuable reagent for Boc-based SPPS, particularly when selective side-chain deprotection is required for the synthesis of complex architectures like cyclic peptides or for the preparation of protected peptide fragments. Its orthogonality to acid-labile protecting groups provides a unique level of synthetic flexibility.
For routine linear peptide synthesis, Fmoc-Glu(OtBu)-OH remains the workhorse in the widely adopted Fmoc/tBu strategy, offering mild deprotection conditions and high efficiency. Boc-Glu(OBzl)-OH continues to be a robust option within the traditional Boc/Bzl framework. Finally, derivatives like Fmoc-Glu(OAll)-OH provide complete orthogonality for specialized applications.
A thorough understanding of the chemical properties, potential side reactions, and appropriate experimental protocols for each derivative is paramount for researchers, scientists, and drug development professionals to successfully synthesize high-purity peptides for their specific research and therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lcms.cz [lcms.cz]
- 3. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 19. gilson.com [gilson.com]
- 20. LC-MS/MS Peptide Analysis: Complete Protocol - Peptide Port [peptideport.com]
In-Depth Technical Guide to the Safety and Handling of Boc-Glu(OFm)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for Boc-Glu(OFm)-OH (N-α-tert-Butoxycarbonyl-L-glutamic acid γ-(9-fluorenylmethyl) ester). The information presented is intended to support best practices in a laboratory or pharmaceutical development setting. Due to the limited availability of specific toxicological data for this compound, this guide also draws upon information from structurally similar molecules to provide a thorough assessment of potential hazards.
Chemical and Physical Properties
This compound is a protected amino acid derivative commonly used in peptide synthesis. A summary of its key physical and chemical properties is provided below.
| Property | Value |
| Chemical Name | (2S)-5-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
| Synonyms | N-Boc-L-glutamate 5-(9-fluorenylmethyl)ester, Boc-L-glutamic acid 5-(9-fluorenylmethyl) ester, Boc-L-glutamic acid γ-9-fluorenylmethyl ester |
| CAS Number | 123417-18-5 |
| Molecular Formula | C₂₄H₂₇NO₆ |
| Molecular Weight | 425.47 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 130-131 °C |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |
| Storage | Desiccate at -20°C |
Hazard Identification and Classification
Based on data for the closely related compound "Boc-glu-ofm," this compound is classified as a hazardous substance. The GHS hazard classifications are summarized below.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Toxicological Data
Experimental Protocols
The hazard classifications for skin, eye, and respiratory irritation are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the relevant OECD test guidelines.
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
This test is designed to assess the potential of a substance to cause localized skin irritation or corrosion.[2][3][4][5][6]
-
Principle: A single dose of the test substance is applied to a small area of the skin of a laboratory animal, typically an albino rabbit.
-
Procedure: The substance is applied to a shaved patch of skin and covered with a gauze patch. The exposure duration is typically 4 hours.
-
Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals for up to 14 days.
-
Classification: The severity and reversibility of the skin reactions are scored to determine if the substance is an irritant.
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
This guideline outlines the procedure for evaluating the potential of a substance to cause eye irritation or damage.[7][8][9][10][11]
-
Principle: A single dose of the test substance is applied to one eye of a laboratory animal, usually an albino rabbit. The untreated eye serves as a control.
-
Procedure: The test substance is instilled into the conjunctival sac of the eye.
-
Observation: The eye is examined for lesions of the cornea, iris, and conjunctiva at regular intervals for up to 21 days.
-
Classification: The severity and reversibility of the ocular lesions are scored to classify the substance's potential for eye irritation or serious eye damage.
OECD Test Guideline 403: Acute Inhalation Toxicity
This test is used to determine the health hazards associated with a single, short-term exposure to a substance via inhalation.[12][13][14][15][16]
-
Principle: Laboratory animals, typically rats, are exposed to the test substance in the form of a gas, vapor, or aerosol in a controlled inhalation chamber.
-
Procedure: The exposure is for a defined period, usually 4 hours. Multiple concentrations are often tested to determine a dose-response relationship.
-
Observation: Animals are observed for signs of toxicity and mortality during and after exposure for at least 14 days.
-
Classification: The results are used to estimate the LC50 and to identify the substance as a potential respiratory irritant.
Safe Handling and Storage
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protection. The following PPE is recommended:
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter if handling as a powder or if dust is generated. |
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Ensure that an eyewash station and safety shower are readily accessible.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Recommended storage temperature is -20°C.
-
Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |
Spill and Disposal Procedures
-
Spill Response: In case of a spill, wear appropriate PPE. Avoid generating dust. Carefully sweep or scoop up the spilled material and place it into a suitable container for disposal.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Diagrams
Safe Handling Workflow
References
- 1. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 2. nucro-technics.com [nucro-technics.com]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. nucro-technics.com [nucro-technics.com]
- 10. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 11. flashpointsrl.com [flashpointsrl.com]
- 12. oecd.org [oecd.org]
- 13. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 14. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. oecd.org [oecd.org]
A Technical Guide to the Procurement and Application of Boc-L-Glu(OFm)-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of N-α-tert-Butyloxycarbonyl-L-glutamic acid γ-9-fluorenylmethyl ester, commonly abbreviated as Boc-L-Glu(OFm)-OH. It serves as a critical reagent in solid-phase peptide synthesis (SPPS) for the precise incorporation of glutamic acid residues into peptide sequences. The molecule's structure features two key protecting groups: the Boc group on the α-amine and the 9-fluorenylmethyl (Fm) ester on the γ-carboxyl group. This orthogonal protection scheme is highly advantageous, as the Boc group is labile to mild acids while the Fm group requires basic conditions for removal, offering chemists precise control during complex synthesis protocols.[1]
Commercial Availability and Supplier Comparison
Boc-L-Glu(OFm)-OH (CAS No. 123417-18-5) is readily available from a variety of specialized chemical suppliers.[2][3][4] When selecting a supplier, key considerations include purity, available quantities, cost, and the quality of supporting documentation, such as a Certificate of Analysis (CoA). While pricing is often available only upon quotation, the following table summarizes key information for several notable suppliers to aid in procurement decisions.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Notes |
| P3 BioSystems | Boc-Glu(OFm)-OH | 123417-18-5 | C₂₄H₂₇NO₆ | 425.47 | High Purity | US-based supplier specializing in peptide synthesis reagents.[2] |
| BioCrick | This compound | 123417-18-5 | C₂₄H₂₇NO₆ | 425.5 | >98% | Provides CoA, HPLC, MS, and NMR data; offers various sizes from 5mg.[3] |
| Kilo Biotechnology | This compound | 123417-18-5 | C₂₄H₂₇NO₆ | 425.47 | >99% | China-based bulk manufacturer, offering customizable specifications.[4] |
| Advanced ChemTech | This compound | 123417-18-5 | C₂₄H₂₇NO₆ | 425.47 | High Purity | Supplier of amino acids and other peptide synthesis reagents.[5] |
| BLDpharm | This compound | 123417-18-5 | C₂₄H₂₇NO₆ | 425.47 | High Purity | Global supplier with ISO certifications.[6] |
| Biosynth | This compound | 123417-18-5 | C₂₄H₂₇NO₆ | 425.47 | High Purity | For research purposes only. |
| Aapptec Peptides | This compound | 123417-18-5 | C₂₄H₂₇NO₆ | 425.47 | High Purity | Specializes in high-quality amino acids, resins, and reagents.[7] |
Applications in Research and Development
The unique structure of Boc-L-Glu(OFm)-OH makes it a versatile tool in several research areas:
-
Peptide Synthesis : Its primary role is as a protected amino acid building block. The orthogonal protecting groups are crucial for synthesizing complex peptides and proteins with high purity and yield.[8][9]
-
Drug Development : It is frequently used in medicinal chemistry to design and create novel peptide-based therapeutics. The glutamic acid side chain can be modified to enhance drug stability, bioavailability, and targeting.[8][10]
-
Bioconjugation : The compound facilitates the linking of biomolecules, such as proteins or antibodies, to therapeutic agents or surfaces, which is essential for developing targeted drug delivery systems and diagnostics.[8][10]
Quality Control and Experimental Protocols
Ensuring the purity and identity of Boc-L-Glu(OFm)-OH is paramount for successful synthesis. A typical quality control workflow involves multiple analytical techniques.
Representative Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of a Boc-L-Glu(OFm)-OH residue during an SPPS cycle.
1. Resin Preparation:
- Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid.
- Swell the resin in an appropriate solvent like Dichloromethane (DCM) for 30 minutes.
2. Boc Deprotection:
- Treat the resin with a solution of Trifluoroacetic Acid (TFA) in DCM (typically 25-50% v/v) for 20-30 minutes to remove the Boc protecting group from the N-terminal amino acid.
- Wash the resin thoroughly with DCM followed by a neutralization wash with a solution of Diisopropylethylamine (DIPEA) in DCM (e.g., 5% v/v).
- Perform a final series of washes with DCM and Dimethylformamide (DMF) to prepare for coupling.
3. Coupling of Boc-L-Glu(OFm)-OH:
- Dissolve Boc-L-Glu(OFm)-OH (2-4 equivalents relative to resin loading) and a coupling agent like HBTU (2-4 equivalents) in DMF.
- Add an activator base such as DIPEA (4-8 equivalents) to the amino acid solution.
- Add the activated amino acid solution to the deprotected resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature.
- Monitor the reaction completion using a qualitative test (e.g., Ninhydrin test).[11]
4. Capping (Optional):
- To block any unreacted amino groups, treat the resin with an acetic anhydride solution.
5. Cycle Repetition:
- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Side-Chain Deprotection:
- Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. The Fm group on the glutamic acid side chain is stable to the mild acid used for Boc removal and would require a separate basic treatment (e.g., with piperidine) if its removal is desired while other side-chain groups remain protected.
start [label="N-Boc-AA-Resin", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
deprotection [label="1. Boc Deprotection\n(TFA/DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
wash1 [label="2. Wash & Neutralize\n(DCM, DIPEA)", fillcolor="#F1F3F4", fontcolor="#202124"];
coupling [label="3. Couple this compound\n(HBTU/DIPEA in DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
wash2 [label="4. Wash\n(DMF, DCM)", fillcolor="#F1F3F4", fontcolor="#202124"];
end [label="Peptide Elongated\nby one residue", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> deprotection;
deprotection -> wash1;
wash1 -> coupling;
coupling -> wash2;
wash2 -> end;
}
This technical guide provides a framework for the procurement and effective utilization of Boc-L-Glu(OFm)-OH. Researchers should always consult specific product datasheets and relevant literature for optimized, application-specific protocols.
References
- 1. Boc-D-glutamic acid gamma-9-fluorenylmethyl ester [myskinrecipes.com]
- 2. This compound, 123417-18-5, Boc Amino Acids, P3 BioSystems [p3bio.com]
- 3. This compound | CAS:123417-18-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. kilobio.com [kilobio.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. BLDpharm - Bulk Product Details [bldpharm.com]
- 7. peptide.com [peptide.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. derpharmachemica.com [derpharmachemica.com]
A Comprehensive Technical Review of Boc-Glu(OFm)-OH in Peptide Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-butyloxycarbonyl-L-glutamic acid γ-(9-fluorenylmethyl) ester, commonly abbreviated as Boc-Glu(OFm)-OH, is a pivotal amino acid derivative employed in the synthesis of complex peptides and therapeutic agents. Its unique protecting group strategy, combining the acid-labile Boc group for N-terminal protection and the base-labile 9-fluorenylmethyl (OFm) ester for the γ-carboxyl group of glutamic acid, offers a distinct chemical orthogonality. This strategic design enables the selective deprotection and modification of the glutamic acid side chain, a feature highly valuable in the construction of modified peptides, cyclic peptides, and drug conjugates. This in-depth technical guide provides a comprehensive literature review of the applications of this compound, focusing on its role in solid-phase peptide synthesis (SPPS), its protecting group chemistry, and its utility in drug discovery and development.
Core Properties of this compound
This compound is a synthetic, amide-type molecule.[1] Key chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 123417-18-5[1][2] |
| Molecular Formula | C₂₄H₂₇NO₆[1] |
| Molecular Weight | 425.47 g/mol [1] |
| Synonyms | N-Boc-L-glutamate 5-(9-fluorenylmethyl)ester, Boc-L-glutamic acid 5-(9-fluorenylmethyl) ester, Boc-L-glutamic acid γ-9-fluorenylmethyl ester[1] |
Applications in Peptide Synthesis
The primary application of this compound lies in peptide synthesis, where the OFm protecting group provides a strategic advantage for side-chain manipulation.
Solid-Phase Peptide Synthesis (SPPS)
This compound is utilized within the framework of Boc-based SPPS. In this strategy, the N-terminal Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the side-chain protecting groups are cleaved at the final step with a stronger acid like hydrofluoric acid (HF).[3][4] The OFm group on the glutamic acid side chain, however, is labile to basic conditions, offering an orthogonal deprotection scheme.
A potential side reaction when using glutamic acid derivatives in Boc-SPPS is the formation of pyroglutamate (pGlu) at the N-terminus.[3][5] The acidic conditions used for Boc deprotection can promote the cyclization of an N-terminal glutamic acid residue.[3]
General Experimental Protocol for Boc-SPPS using this compound:
While specific protocols for this compound are not abundantly available in the literature, a general protocol can be inferred from standard Boc-SPPS methodologies.
-
Resin Loading: The first Boc-protected amino acid is typically attached to a suitable resin, such as Merrifield or PAM resin, with a substitution level of 0.5 - 1.0 mmol/g.[6]
-
Deprotection: The Boc group is removed by treating the resin with a solution of 50% TFA in dichloromethane (DCM) for approximately 20-30 minutes.[4][7]
-
Neutralization: The resulting ammonium salt is neutralized with a tertiary amine, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM.[4]
-
Coupling: this compound is then coupled to the free amine on the resin. A variety of coupling reagents can be used, with uronium or phosphonium salt-based reagents like HBTU, HATU, or PyBOP being generally more effective for hindered couplings.[8][9][10] Pre-activation of the amino acid is often recommended to improve coupling efficiency.[10]
-
Washing: The resin is thoroughly washed with solvents like DMF and DCM after each deprotection and coupling step to remove excess reagents and byproducts.
-
Repeat Cycles: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
Quantitative Data on Boc-SPPS:
The following table summarizes typical quantitative data for Boc-SPPS, which can serve as a general reference for syntheses involving this compound.
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resin are commonly used.[6] |
| Coupling Efficiency (per step) | >99% | Monitored by qualitative tests like the Kaiser test.[6] |
| Coupling Efficiency (Hindered Residues) | ~95-98% | May require double coupling or optimized reagents.[6] |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence.[6] |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required.[6] |
Synthesis of Ester Insulin
A notable application of this compound is in the fully convergent chemical synthesis of ester insulin. In this strategy, it was used as a precursor for the synthesis of an ester-linked dipeptide building block.[11] The OFm group was selectively removed with piperidine to yield the desired ester-linked dipeptide.[11]
Cyclic Peptide Synthesis
The orthogonality of the OFm group makes this compound a valuable tool for the synthesis of cyclic peptides. The side-chain carboxyl group can be deprotected while the peptide is still attached to the resin, allowing for on-resin cyclization. This can be achieved by forming an amide bond with a deprotected side-chain amine or the N-terminal amine. While specific examples detailing the use of this compound in cyclization are not prevalent, its potential is clear from the chemistry of the OFm protecting group. Poorly cyclizing sequences are often rich in Lys(Boc) and Arg(Pbf) residues.[12]
Protecting Group Chemistry: The OFm Ester
The 9-fluorenylmethyl (Fm) ester, and by extension the OFm group, is a base-labile protecting group. It is readily cleaved under mild basic conditions, typically using a solution of piperidine in a solvent like dimethylformamide (DMF). This allows for the selective deprotection of the glutamic acid side chain without affecting acid-labile protecting groups like Boc or benzyl-based esters.
Cleavage of the OFm Group:
The cleavage of the OFm group proceeds via a β-elimination mechanism upon treatment with a base, liberating the free carboxyl group and dibenzofulvene.
Visualization of Key Processes
General Workflow for Boc-Based Solid-Phase Peptide Synthesis
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Orthogonal Deprotection Strategy with this compound
References
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Boc-Glu(OFm)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-glutamic acid γ-(9-fluorenylmethyl) ester (Boc-Glu(OFm)-OH) is a key building block in solid-phase peptide synthesis (SPPS), particularly for the construction of peptides with specific side-chain modifications. This derivative features the acid-labile tert-butyloxycarbonyl (Boc) group for the protection of the α-amino group and the base-labile 9-fluorenylmethyl (Fm) ester for the protection of the γ-carboxyl group of glutamic acid. This orthogonal protection scheme is highly advantageous for the on-resin synthesis of cyclic peptides, specifically for the formation of lactam bridges, as well as for the synthesis of branched peptides or peptides requiring selective side-chain conjugation.
The Fm ester is stable under the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid, TFA), allowing for the stepwise assembly of the linear peptide chain using standard Boc-SPPS chemistry. Subsequently, the Fm group can be selectively removed on the solid support using a mild base, typically piperidine, exposing the γ-carboxyl group for further modification without disturbing the N-terminal Boc group or other acid-labile side-chain protecting groups. This selective deprotection is the cornerstone of its utility in advanced peptide synthesis.
Key Applications
-
On-Resin Cyclization (Lactam Bridge Formation): The primary application of this compound is in the synthesis of side-chain-to-side-chain cyclized peptides. Following the assembly of the linear peptide, the Fm group is removed, and the exposed γ-carboxyl group is coupled with a deprotected side-chain amine of another amino acid (e.g., lysine, ornithine) to form a lactam bridge. This conformational constraint can enhance the biological activity, metabolic stability, and receptor selectivity of peptides.
-
Synthesis of Branched Peptides: The deprotected γ-carboxyl group can serve as an anchor point for the synthesis of a second peptide chain, leading to the formation of branched peptides.
-
Side-Chain Labeling and Conjugation: The selective deprotection of the γ-carboxyl group allows for the attachment of reporter molecules, such as fluorescent dyes or biotin, or for conjugation to other molecules of interest.
Data Presentation
The following table summarizes typical quantitative data for the on-resin cyclization of a model peptide using this compound. These values are illustrative and can vary based on the specific peptide sequence, resin, and coupling reagents used.
| Parameter | Typical Value | Notes |
| Linear Peptide Synthesis | ||
| Resin Substitution | 0.3 - 0.8 mmol/g | Merrifield or PAM resins are commonly used in Boc-SPPS. |
| Coupling Efficiency (per step) | >99% | Monitored by the Kaiser test. |
| On-Resin Cyclization | ||
| OFm Deprotection Efficiency | >98% | Monitored by UV absorbance of the fluorenyl byproduct. |
| Cyclization Efficiency | 70 - 95% | Dependent on peptide sequence and length.[1][2] |
| Crude Purity of Cyclic Peptide | 50 - 80% | Purification by RP-HPLC is typically required.[1] |
| Overall Yield of Purified Cyclic Peptide | 15 - 40% | Based on the initial resin loading. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol outlines the standard Boc-SPPS procedure for the assembly of the linear peptide chain on a solid support.
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Boc-protected amino acids (including this compound and an amino acid with an orthogonally protected side-chain amine, e.g., Boc-Lys(Fmoc)-OH)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard procedures for the chosen resin type.
-
Boc Deprotection:
-
Wash the resin with DMF (3 x 1 min).
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.[3]
-
Wash the resin with DCM (3 x 1 min), followed by DMF (3 x 1 min).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 2 minutes (repeat twice).
-
Wash the resin with DMF (3 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) and DIEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Repeat: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence, incorporating this compound and the orthogonally protected amino acid at the desired positions.
-
Final Boc Deprotection: After the final coupling step, perform a final Boc deprotection (step 3) to expose the N-terminal amine if required for the final peptide.
Protocol 2: On-Resin Cyclization via Lactam Bridge Formation
This protocol describes the selective deprotection of the Fm and Fmoc groups followed by intramolecular cyclization on the solid support.
Materials:
-
Resin-bound linear peptide precursor from Protocol 1
-
DMF
-
Piperidine
-
DCM
-
Coupling reagents (e.g., PyBOP, HATU)
-
DIEA
Procedure:
-
Resin Washing: Wash the resin-bound peptide from Protocol 1 thoroughly with DMF (5 x 1 min).
-
Selective OFm and Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain and add a fresh solution of 20% piperidine in DMF and agitate for 20-30 minutes. The release of the fluorenyl group can be monitored by UV spectroscopy.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
Wash with DCM (3 x 1 min) and then again with DMF (3 x 1 min).
-
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
In a separate vessel, prepare the cyclization solution. A common combination is a coupling reagent such as PyBOP (3 equivalents) and a base such as DIEA (6 equivalents) in DMF.[4]
-
Add the cyclization solution to the resin.
-
Agitate the reaction mixture at room temperature for 4-24 hours. The progress of the cyclization can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.
-
-
Final Washing: After the cyclization is complete, wash the resin thoroughly with DMF (5 x 1 min) and DCM (5 x 1 min).
Protocol 3: Cleavage from Resin and Purification
This protocol details the final cleavage of the cyclic peptide from the solid support and its subsequent purification.
Materials:
-
Resin-bound cyclic peptide from Protocol 2
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Acetonitrile
-
Water
-
RP-HPLC system
Procedure:
-
Resin Drying: Dry the resin-bound cyclic peptide under vacuum for at least 1 hour.
-
Cleavage:
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice to remove scavengers and residual cleavage cocktail.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.
-
-
Characterization: Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.
Mandatory Visualizations
Caption: Boc-SPPS workflow for linear peptide synthesis.
References
Application Notes and Protocols for the Use of Boc-Glu(OFm)-OH in Boc-Solid Phase Peptide Synthesis (Boc-SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the creation of complex peptides, such as those involving side-chain modifications, cyclization, or branching. The Boc (tert-butyloxycarbonyl) strategy, a cornerstone of peptide chemistry, traditionally relies on graduated acid lability for deprotection. This application note details the use of a specialized amino acid derivative, Boc-Glu(OFm)-OH , which introduces a third dimension of orthogonality into the Boc-SPPS workflow.
The Nα-Boc group is acid-labile, while the γ-carboxyl group of the glutamic acid side chain is protected by a base-labile fluorenylmethoxy (OFm) ester. This unique arrangement allows for the selective deprotection of the glutamic acid side chain under basic conditions (e.g., using piperidine) without affecting the acid-labile Nα-Boc group or the typically benzyl-based side-chain protecting groups (Bzl) used for other residues in Boc-SPPS.[1] This protocol is particularly valuable for on-resin side-chain lactamization to synthesize cyclic peptides.
Core Principles
The methodology leverages a three-dimensional orthogonal protection scheme within the Boc-SPPS framework:
-
Nα-Boc Protection: Temporary protection of the alpha-amino group, removed at each cycle with a moderately strong acid like trifluoroacetic acid (TFA).[1][2]
-
Side-Chain Bzl-type Protection: "Permanent" protection for other trifunctional amino acids, stable to the TFA used for Boc removal, and cleaved at the end of the synthesis with a strong acid (e.g., HF).[2]
-
Side-Chain OFm Protection: A semi-permanent, base-labile protection on the glutamic acid side chain. It is stable to the acidic conditions of Boc deprotection but can be selectively removed at a desired step using a base, typically piperidine.[1]
This orthogonality enables the selective exposure of the glutamic acid side-chain carboxyl group for subsequent on-resin modification, most commonly for cyclization with a deprotected amino side chain (e.g., from a Lys(Fmoc) residue that has been similarly deprotected).
Data Presentation
The following tables summarize the typical quantitative parameters for the key steps involved in a Boc-SPPS cycle utilizing this compound for on-resin cyclization.
Table 1: Standard Boc-SPPS Cycle Parameters
| Parameter | Reagent/Condition | Concentration/Volume | Duration |
| Resin Swelling | Dichloromethane (DCM) | 10-15 mL/g resin | 30-60 min |
| Nα-Boc Deprotection | Trifluoroacetic Acid (TFA) in DCM | 50% (v/v) | 1 x 5 min (pre-wash), 1 x 20-25 min |
| Neutralization | Diisopropylethylamine (DIPEA) in DCM | 5-10% (v/v) | 2 x 2-5 min |
| Amino Acid Coupling | Boc-Amino Acid | 2-4 equivalents | 1-2 hours |
| Coupling Reagent (e.g., HBTU/HOBt) | 2-4 equivalents | 1-2 hours | |
| DIPEA | 4-6 equivalents | 1-2 hours |
Table 2: Orthogonal Side-Chain Deprotection Parameters
| Parameter | Reagent/Condition | Concentration/Volume | Duration |
| Glu(OFm) Deprotection | Piperidine in DMF | 20% (v/v) | 2 x 10-15 min |
| Lys(Fmoc) Deprotection | Piperidine in DMF | 20% (v/v) | 2 x 10-15 min |
Table 3: On-Resin Cyclization (Lactamization) Parameters
| Parameter | Reagent/Condition | Equivalents (relative to resin capacity) | Duration |
| Intramolecular Coupling | Coupling Reagent (e.g., PyBOP/HOBt) | 3 equivalents | 4-24 hours |
| Base (e.g., DIPEA) | 6 equivalents | 4-24 hours |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle
This protocol outlines a single cycle of amino acid addition.
-
Resin Preparation: Place the resin in a reaction vessel and swell in Dichloromethane (DCM) for 30-60 minutes.
-
Nα-Boc Deprotection:
-
Drain the DCM.
-
Add 50% TFA in DCM to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-25 minutes.
-
Drain and wash the resin thoroughly with DCM (3x) and Isopropanol (2x), followed by DCM (3x).
-
-
Neutralization:
-
Add 5-10% DIPEA in DCM to the resin and agitate for 2-5 minutes.
-
Drain the solution.
-
Repeat the neutralization step.
-
Drain and wash the resin thoroughly with DCM (5x) to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Nα-Boc protected amino acid (2-4 eq.) and a coupling agent (e.g., HBTU, 2-4 eq.) in DMF.
-
Add this solution to the neutralized peptide-resin.
-
Add DIPEA (4-6 eq.) to initiate the coupling reaction.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor coupling completion with a qualitative test (e.g., Kaiser test).
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Protocol 2: Incorporation and Selective Deprotection of this compound
This protocol is performed after the desired linear peptide sequence has been assembled.
-
Peptide Assembly: Synthesize the linear peptide sequence on a suitable Boc-SPPS resin (e.g., MBHA or PAM resin) following Protocol 1 . The sequence should include this compound and another amino acid with an orthogonal side-chain protecting group for cyclization, such as Boc-Lys(Fmoc)-OH.
-
Final Nα-Boc Deprotection: Perform the Nα-Boc deprotection on the final amino acid as described in Protocol 1, Step 2 . Neutralize as described in Protocol 1, Step 3 . It is crucial to leave the N-terminus as a free amine for the subsequent cyclization step.
-
Selective Side-Chain Deprotection (OFm and Fmoc):
-
Wash the resin with DMF (3x).
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 15 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine. The side chains of glutamic acid and lysine are now deprotected and ready for cyclization.
-
Protocol 3: On-Resin Side-Chain to Side-Chain Cyclization (Lactam Bridge Formation)
-
Resin Preparation: After selective side-chain deprotection (Protocol 2, Step 3 ), swell the resin in DMF.
-
Intramolecular Coupling:
-
In a separate vessel, dissolve the coupling reagents (e.g., 3 eq. of PyBOP and 3 eq. of HOBt) in DMF.
-
Add the coupling reagent solution to the peptide-resin.
-
Add DIPEA (6 eq.) to the reaction mixture.
-
Agitate the mixture at room temperature for 4-24 hours. The reaction is typically performed under dilute conditions to favor intramolecular cyclization over intermolecular oligomerization.
-
Monitor the reaction completion by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.
-
-
Final Wash: Once cyclization is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 4: Final Cleavage and Deprotection
-
Resin Drying: Dry the resin thoroughly under vacuum after the final wash.
-
Cleavage: Treat the dried peptide-resin with a strong acid cocktail, such as Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove the remaining Bzl-type side-chain protecting groups. The specific cocktail and conditions will depend on the peptide sequence and the resin used.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, collect the precipitate, and purify using standard techniques such as reverse-phase HPLC.
Mandatory Visualizations
Caption: Workflow for Boc-SPPS utilizing this compound for on-resin cyclization.
Caption: Logic diagram of the orthogonal deprotection strategy.
References
Application Notes and Protocols for Boc-Glu(OFm)-OH in Side Chain Protection of Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, particularly for crafting complex structures like cyclic or branched peptides, the strategic use of orthogonal protecting groups is paramount. Boc-Glu(OFm)-OH is a uniquely designed derivative of glutamic acid that facilitates such advanced synthetic strategies. It employs the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the α-amino group and the base-labile 9-fluorenylmethyl ester (OFm) for the semi-permanent protection of the γ-carboxyl side chain.
This orthogonality is the cornerstone of its utility: the N-terminal Boc group can be repeatedly removed with acid during standard solid-phase peptide synthesis (SPPS) without affecting the OFm-protected side chain. Subsequently, the OFm group can be selectively cleaved on-resin using a base, unmasking the side-chain carboxyl group for further modification, most notably for intramolecular head-to-tail cyclization. This approach is particularly valuable for synthesizing cyclic peptides by anchoring the peptide chain to the resin via the glutamic acid side chain.
Chemical Properties
| Property | Value |
| Chemical Name | N-α-tert-Butyloxycarbonyl-L-glutamic acid γ-(9-fluorenylmethyl) ester |
| Abbreviation | This compound |
| CAS Number | 123417-18-5 |
| Molecular Formula | C₂₄H₂₇NO₆ |
| Molecular Weight | 425.47 g/mol |
| α-Amine Protection | tert-butyloxycarbonyl (Boc) |
| Side Chain Protection | 9-fluorenylmethyl ester (OFm) |
| Boc Deprotection | Acid-labile (e.g., Trifluoroacetic Acid) |
| OFm Deprotection | Base-labile (e.g., Piperidine) |
Core Application: On-Resin Head-to-Tail Peptide Cyclization
The primary application of this compound is to serve as a handle for the on-resin synthesis of head-to-tail cyclic peptides. The peptide is assembled on a solid support via an amide bond to the free α-carboxyl group of this compound, which itself is attached to the resin through its side chain. Once the linear peptide sequence is complete, the N-terminal Boc group and the C-terminal OFm group are selectively removed, and the exposed ends are coupled to form the cyclic structure directly on the solid support. This on-resin cyclization strategy can improve yields by minimizing intermolecular side reactions that can occur in solution-phase cyclization.
Workflow for On-Resin Head-to-Tail Cyclization.
Experimental Protocols
Protocol 1: Attachment of this compound to Aminomethyl Resin
This protocol describes the initial anchoring of this compound to a standard aminomethyl-functionalized solid support.
-
Resin Swelling: Swell aminomethyl resin (e.g., MBHA or PAM resin, 1.0 g, ~0.5-1.0 mmol/g substitution) in dichloromethane (DCM, 10-15 mL) for 1 hour in a reaction vessel. Drain the solvent.
-
Activation: In a separate flask, dissolve this compound (3 equivalents based on resin substitution) and HOBt (1-hydroxybenzotriazole, 3 eq.) in N,N-dimethylformamide (DMF, 5 mL). Cool the solution to 0°C in an ice bath. Add DIC (N,N'-diisopropylcarbodiimide, 3 eq.) and stir for 10 minutes at 0°C.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (diisopropylethylamine, 10 eq.) in DMF for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
Protocol 2: Standard Boc-SPPS Cycle for Peptide Elongation
This protocol outlines a single cycle for adding an amino acid to the growing peptide chain anchored via Boc-Glu(OFm)-Resin.
-
Resin Swelling: Swell the peptide-resin in DCM (10 mL/g) for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM (10 mL/g). Agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.
-
Drain and wash the resin with DCM (3x).
-
-
Neutralization:
-
Wash the resin with a solution of 10% DIEA in DCM (2x, 2 minutes each).
-
Wash the resin with DCM (5x) to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (3 eq.) with a suitable coupling reagent (e.g., HBTU/HOBt/DIEA or DIC/HOBt) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.
-
Once coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat: Repeat steps 1-5 for each amino acid in the sequence.
Protocol 3: Selective OFm Group Deprotection
This protocol is performed after the completion of the linear peptide synthesis and the final N-terminal Boc deprotection.
-
Resin Preparation: Ensure the final N-terminal Boc group has been removed as per Protocol 2, Step 2. Wash the resin thoroughly with DMF.
-
OFm Cleavage:
-
Treat the peptide-resin with a solution of 20% piperidine in DMF (v/v, 10 mL/g of resin).
-
Agitate the mixture at room temperature. The reaction is typically complete within 30-60 minutes.
-
Note: The optimal time should be determined empirically for the specific sequence to ensure complete OFm removal without affecting the peptide-resin linkage or causing other side reactions. Monitor by cleaving a small sample of resin and analyzing via HPLC-MS.
-
-
Washing: Drain the piperidine solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene byproduct. Follow with DCM washes (3x).
Protocol 4: On-Resin Head-to-Tail Cyclization and Cleavage
This protocol follows the selective deprotection of both the N-terminus and the glutamic acid side chain.
-
Resin Preparation: Start with the resin from Protocol 3, which has a free N-terminal amine and a free glutamic acid side-chain carboxyl group. Swell the resin in DMF.
-
Intramolecular Coupling (Lactamization):
-
Add a solution of a coupling reagent (e.g., HBTU (3 eq.), HATU (3 eq.), or PyBOP (3 eq.)) and a base (DIEA (6 eq.) or NMM (6 eq.)) in DMF. Use a sufficient volume to ensure the resin is well-solvated, promoting intramolecular over intermolecular reactions.
-
Agitate the reaction at room temperature for 4 to 24 hours.
-
-
Monitoring: The progress of the cyclization can be monitored by cleaving a small amount of resin at different time points and analyzing the product by HPLC-MS. Look for the disappearance of the linear precursor and the appearance of the cyclic product.
-
Washing: Once cyclization is complete, wash the resin with DMF (3x) and DCM (3x). Dry the resin under vacuum.
-
Final Cleavage from Resin:
-
Treat the dried resin with a cleavage cocktail appropriate for the resin and any remaining side-chain protecting groups (e.g., anhydrous HF with anisole scavenger for MBHA resin, or a high-TFA cocktail like 95% TFA, 2.5% water, 2.5% TIS for more labile resins if other side chains permit).
-
React for 1-2 hours at 0°C to room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude cyclic peptide from the filtrate using cold diethyl ether.
-
Isolate the peptide by centrifugation, wash with cold ether, and dry.
-
-
Purification: Purify the crude cyclic peptide using reverse-phase HPLC (RP-HPLC).
Quantitative Data Summary
The efficiency of on-resin cyclization is sequence-dependent and influenced by factors such as peptide length, conformational flexibility, and reaction conditions. The following data, adapted from studies on side-chain anchored cyclization, provides an illustrative comparison of coupling reagents and conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Cyclization Reagent | DIC/Oxyma | HBTU/DIEA | HATU/DIEA |
| Temperature | 25°C | 25°C | 50°C |
| Reaction Time | 2 hours | 4 hours | 2 hours |
| Typical Crude Purity (%) | ~25% | ~40-60% | ~50-70% |
| Primary Side Product | Linear Peptide | Dimerization | Racemization (if prolonged) |
Note: These values are illustrative. Optimization is required for each specific peptide sequence. The longer side chain of glutamic acid is generally considered to provide better cyclization potential compared to aspartic acid.
Logical Decision Workflow
Decision workflow for using this compound.
Application Notes and Protocols for the Deprotection of the OFm Group in Boc-Glu(OFm)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is paramount for achieving high yields and purity. The Boc-Glu(OFm)-OH derivative is a valuable building block, featuring the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and the base-labile fluoren-9-ylmethyl (OFm) ester for the side-chain carboxyl group of glutamic acid. This orthogonal protection scheme allows for the selective deprotection of either functional group without affecting the other, providing significant flexibility in synthetic design.[1][2]
The OFm ester is analogous to the widely used Fmoc (9-fluorenylmethyloxycarbonyl) protecting group in its cleavage chemistry. Deprotection is achieved under mild basic conditions, which proceeds via a β-elimination mechanism.[3] This application note provides a comprehensive overview of the common methods for the selective removal of the OFm group from this compound, complete with detailed experimental protocols, a comparative data summary, and a discussion of potential side reactions.
Deprotection Methods: A Comparative Overview
The choice of base for the deprotection of the OFm group is critical and depends on factors such as the desired reaction kinetics and the presence of other base-sensitive functionalities. The two most common reagents are piperidine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Piperidine: A secondary amine that is the most common and well-established reagent for Fmoc and OFm deprotection. It acts both as the base to initiate the elimination and as a nucleophile to trap the resulting dibenzofulvene (DBF) byproduct, preventing potential side reactions.[4][5]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A stronger, non-nucleophilic base that can achieve significantly faster deprotection rates compared to piperidine.[6] Due to its non-nucleophilic nature, a scavenger (like piperidine or a thiol) is often included to trap the DBF byproduct.[1][7]
Data Presentation: Comparison of Deprotection Methods
The following table summarizes typical reaction conditions and outcomes for the deprotection of the OFm group. Please note that optimal conditions may vary depending on the scale and specific laboratory conditions.
| Reagent/Cocktail | Concentration | Solvent | Typical Reaction Time | Typical Isolated Yield | Key Advantages & Disadvantages |
| Piperidine | 20% (v/v) | DMF | 30 - 60 min | >90% | Advantages: Reliable, well-documented, traps DBF byproduct.[2] Disadvantages: Can be slower than DBU, regulated in some regions. |
| DBU / Piperidine | 2% DBU / 2% Piperidine (v/v) | DMF | 5 - 15 min | >90% | Advantages: Very rapid deprotection.[8] Disadvantages: DBU is a strong base and may not be suitable for highly base-sensitive substrates. |
| DBU / Thiol | 2% DBU / 5% 1-Octanethiol (v/v) | THF/DMF | 5 - 20 min | >85% | Advantages: Rapid deprotection, effective DBF scavenging. Disadvantages: Thiol odor, potential for thiol-related side reactions. |
Potential Side Reactions
A primary concern during the manipulation of glutamic acid derivatives is the potential for intramolecular cyclization to form pyroglutamate. This side reaction can be catalyzed by both acidic and basic conditions. While the risk is generally higher for N-terminal glutamic acid residues, exposure of the deprotected side-chain carboxylate to basic conditions for extended periods could potentially facilitate this unwanted cyclization. Therefore, it is advisable to neutralize the reaction mixture and proceed with the work-up promptly after complete deprotection.
Experimental Protocols
The following are detailed solution-phase protocols for the deprotection of this compound.
Protocol 1: Deprotection using Piperidine
This protocol is the standard and most widely used method for OFm group removal.
Materials and Reagents:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Piperidine
-
Diethyl ether (cold)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF to a concentration of approximately 0.1-0.2 M.
-
Addition of Piperidine: To the stirred solution, add piperidine to a final concentration of 20% (v/v). For example, to 8 mL of the DMF solution, add 2 mL of piperidine.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Dichloromethane:Methanol 9:1 with 0.5% acetic acid). The reaction is typically complete within 30-60 minutes.
-
Work-up and Isolation: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the majority of the DMF and excess piperidine. b. To the resulting residue, add 1 M HCl (aqueous) until the pH is acidic (~pH 2-3) and extract the product into ethyl acetate (3 x volume of aqueous layer). c. Combine the organic layers and wash with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-Glu-OH.
-
Purification (if necessary): The crude product can be purified by silica gel column chromatography or recrystallization to obtain the final product of high purity.
Protocol 2: Rapid Deprotection using DBU/Piperidine
This protocol is suitable for instances where a faster reaction time is desired.
Materials and Reagents:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperidine
-
Other reagents and equipment as listed in Protocol 1.
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF to a concentration of approximately 0.1-0.2 M in a round-bottom flask.
-
Reagent Addition: To the stirred solution, add DBU to a final concentration of 2% (v/v) followed by piperidine to a final concentration of 2% (v/v).
-
Reaction: Stir the reaction at room temperature. The reaction is typically very fast and should be monitored closely by TLC. Completion is often achieved within 5-15 minutes.
-
Work-up and Isolation: Follow the same work-up and isolation procedure as described in Protocol 1 (steps 4a-d).
-
Purification: Purify the crude product as needed, following the description in Protocol 1.
Visualizations
Deprotection of this compound
Caption: Chemical transformation during the base-mediated deprotection of this compound.
Workflow for Selecting a Deprotection Method
Caption: Decision tree for choosing the optimal OFm deprotection protocol.
References
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Boc-Glu(OFm)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have garnered significant attention in modern drug discovery due to their unique structural and functional properties. Compared to their linear counterparts, cyclic peptides often exhibit enhanced metabolic stability, increased receptor binding affinity, and improved cell permeability. The synthesis of these constrained macromolecules typically involves a strategic approach using orthogonally protected amino acids to facilitate selective cyclization.
This document provides detailed application notes and protocols for the use of Nα-tert-butyloxycarbonyl-L-glutamic acid γ-(9-fluorenylmethyl) ester (Boc-Glu(OFm)-OH) in the solid-phase synthesis of cyclic peptides. The orthogonal protection strategy, employing the acid-labile Boc group for the Nα-terminus and the base-labile 9-fluorenylmethyl (Fm) ester for the side chain of glutamic acid, allows for the selective deprotection and subsequent on-resin cyclization to form a lactam bridge. This methodology is a valuable tool for the synthesis of side-chain to N-terminus or side-chain to side-chain cyclized peptides.
Principle of the Method
The synthesis of a cyclic peptide utilizing this compound is achieved through a multi-step solid-phase peptide synthesis (SPPS) workflow. The core of this strategy lies in the differential lability of the protecting groups. The Boc group is removed with a moderately strong acid, while the Fm group is cleaved under basic conditions. This orthogonality is crucial for directing the intramolecular cyclization.
The general workflow is as follows:
-
Linear Peptide Synthesis: The linear peptide is assembled on a suitable solid support using standard Boc-based SPPS.
-
Incorporation of this compound: The orthogonally protected glutamic acid derivative is incorporated at the desired position in the peptide sequence.
-
Selective Side-Chain Deprotection: The Fm protecting group on the glutamic acid side chain is selectively removed on-resin using a mild base, typically piperidine.
-
On-Resin Cyclization: An intramolecular amide bond (lactam bridge) is formed between the deprotected glutamic acid side chain and another reactive group on the peptide, such as the N-terminal amine.
-
Cleavage and Global Deprotection: The cyclic peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed.
-
Purification and Characterization: The crude cyclic peptide is purified and characterized to confirm its identity and purity.
Data Presentation
The following tables summarize the orthogonal protecting group strategy and representative yields for the key steps in the synthesis of a cyclic peptide using this compound.
Table 1: Orthogonal Protecting Group Strategy for Side-Chain Cyclization
| Functional Group | Protecting Group | Deprotection Reagent | Orthogonality |
| α-Amino (Backbone) | Boc | Trifluoroacetic Acid (TFA) | Orthogonal to Fm |
| γ-Carboxyl (Glu Side Chain) | Fm | Piperidine in DMF | Orthogonal to Boc |
| Other Side Chains | e.g., Bzl, cHex | Strong Acid (e.g., HF, TFMSA) | Removed during final cleavage |
Table 2: Representative Yields for Key Synthetic Steps
| Step | Description | Typical Yield (%) |
| 1 | Linear Peptide Assembly (per coupling) | >99% |
| 2 | On-Resin Cyclization | 50-80%[1] |
| 3 | Cleavage and Deprotection | >90%[1] |
| 4 | Purification | 30-60%[1] |
| Overall Yield | 15-40% [1] |
Note: Yields are highly sequence-dependent and can vary based on the specific peptide, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Linear Peptide Synthesis (Boc-SPPS)
This protocol describes the manual synthesis of a linear peptide on a p-methylbenzhydrylamine (MBHA) resin.
Materials:
-
MBHA resin
-
Boc-protected amino acids
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol (IPA)
-
50% (v/v) Trifluoroacetic acid (TFA) in DCM
-
10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM
-
Coupling reagents: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and 1-Hydroxybenzotriazole (HOBt)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the MBHA resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).
-
Treat the resin with 50% TFA in DCM for 20 minutes.[1]
-
Wash the resin with DCM (3x), IPA (1x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 2 minutes (2x).[1]
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve the Boc-protected amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution to pre-activate for 2 minutes.[1]
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence, incorporating this compound at the desired position.
Protocol 2: Selective Side-Chain Deprotection and On-Resin Cyclization
Materials:
-
Resin-bound linear peptide
-
DMF
-
DCM
-
20% (v/v) Piperidine in DMF
-
Cyclization reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
DIEA
Procedure:
-
Fm Deprotection (Glu Side Chain):
-
Wash the resin-bound linear peptide with DMF (3x).
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and treat the resin with fresh 20% piperidine in DMF for 15 minutes.[1]
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
On-Resin Cyclization (Lactam Bridge Formation):
-
Swell the resin in DMF.
-
Add a solution of PyBOP (3 eq.) and DIEA (6 eq.) in DMF to the resin.[1]
-
Shake the reaction mixture at room temperature for 4-24 hours.
-
-
Monitoring: Monitor the cyclization by cleaving a small sample of the resin and analyzing it by LC-MS.
-
Washing: Once the cyclization is complete, wash the resin with DMF (5x) and DCM (3x).
Protocol 3: Cleavage, Deprotection, and Purification
Materials:
-
Cyclized peptide-resin
-
DCM
-
Cleavage cocktail: TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5)
-
Cold diethyl ether
-
Solvents for HPLC (e.g., water, acetonitrile, TFA)
Procedure:
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare the cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5).[1]
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2x).
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture).
-
Purify the cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final cyclic peptide by mass spectrometry and analytical HPLC.
Visualizations
Caption: Experimental workflow for the synthesis of a cyclic peptide using this compound.
Caption: Generalized signaling pathway modulated by a cyclic peptide inhibitor.
References
Application Notes and Protocols for the Incorporation of Boc-Glu(OFm)-OH in Bioactive Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of bioactive peptide synthesis, the strategic use of orthogonally protected amino acids is paramount for the successful construction of complex peptide architectures, including cyclic peptides and those with specific side-chain modifications. Boc-L-Glu(OFm)-OH, an N-α-tert-butyloxycarbonyl (Boc) protected L-glutamic acid with a C-γ-fluorenylmethyl (OFm) ester, is a valuable building block that facilitates such advanced synthetic strategies. The OFm ester provides a key point of orthogonality within the Boc solid-phase peptide synthesis (SPPS) framework; it is stable to the acidic conditions used for Boc group removal but can be selectively cleaved under basic conditions, typically with piperidine. This unique characteristic allows for on-resin side-chain deprotection and subsequent modification or cyclization, while the peptide remains anchored to the solid support.
These application notes provide detailed protocols for the incorporation of Boc-Glu(OFm)-OH in bioactive peptide synthesis, with a particular focus on its application in the synthesis of head-to-tail cyclic peptides.
Advantages of Using this compound
The primary advantage of employing this compound lies in the orthogonality of the OFm protecting group within the Boc-SPPS strategy.[1] This enables:
-
On-Resin Cyclization: The selective deprotection of the γ-carboxyl group allows for the formation of a lactam bridge with a deprotected N-terminal amino group or a side-chain amino group of another residue (e.g., Lysine, Ornithine) while the peptide is still attached to the resin. This pseudo-dilution effect on the solid support favors intramolecular cyclization over intermolecular oligomerization.[2]
-
Side-Chain Modification: The deprotected γ-carboxyl group can serve as a handle for the attachment of various moieties, such as labels, cytotoxic drugs, or polyethylene glycol (PEG) chains.
-
Synthesis of Branched Peptides: The free carboxyl group can be used as an attachment point for the synthesis of a second peptide chain.
Data Presentation
While direct head-to-head quantitative comparisons of this compound with other glutamic acid derivatives in Boc-SPPS are not extensively documented in the literature, the following table summarizes the expected performance parameters based on the principles of orthogonal synthesis and related applications.
| Parameter | This compound | Boc-Glu(OBzl)-OH | Notes |
| N-α Protection | Boc | Boc | Acid-labile with TFA. |
| Side-Chain Protection | OFm (Fluorenylmethyl) | OBzl (Benzyl) | OFm is base-labile; OBzl is removed by strong acid (HF). |
| Orthogonality in Boc-SPPS | High | Moderate | OFm allows for selective deprotection with base. OBzl requires final cleavage with strong acid, limiting on-resin modifications. |
| Application in On-Resin Cyclization | Excellent | Not suitable | The key advantage of the OFm protecting group. |
| Coupling Efficiency | High | High | Comparable to other standard Boc-protected amino acids. |
| Potential Side Reactions | Pyroglutamate formation (general for N-terminal Glu) | Pyroglutamate formation (general for N-terminal Glu) | Can be minimized by efficient coupling of the subsequent amino acid. |
| Final Cleavage | Standard Boc-SPPS cleavage cocktail (e.g., HF/anisole) | Standard Boc-SPPS cleavage cocktail (e.g., HF/anisole) | Assumes OFm is removed prior to final cleavage if the free carboxyl is desired. |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Linear Peptide using Boc-SPPS
This protocol describes the standard procedure for incorporating this compound into a peptide sequence on a solid support using manual Boc-SPPS.
Materials:
-
Merrifield or PAM resin
-
Boc-protected amino acids, including this compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).
-
Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM (3x), Isopropanol (1x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DMF for 2 minutes (2x).
-
Wash the resin with DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Start with Peptide-Resin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; boc_deprotection [label="Boc Deprotection\n(50% TFA in DCM)"]; neutralization [label="Neutralization\n(10% DIEA in DMF)"]; coupling [label="Amino Acid Coupling\n(Boc-AA-OH, HBTU/HOBt, DIEA)"]; wash [label="Wash\n(DMF, DCM)"]; next_aa [label="Couple Next Amino Acid", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Linear Peptide on Resin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> boc_deprotection; boc_deprotection -> neutralization; neutralization -> coupling; coupling -> wash; wash -> next_aa; next_aa -> boc_deprotection [label="Yes"]; next_aa -> end [label="No"]; } .enddot Caption: General workflow for one cycle of amino acid incorporation in Boc-SPPS.
Protocol 2: On-Resin Head-to-Tail Cyclization via Selective OFm Deprotection
This protocol outlines the procedure for the on-resin cyclization of a linear peptide containing this compound at the C-terminus and a free N-terminal amine.
Prerequisites:
-
The linear peptide has been synthesized on a resin that is stable to the basic conditions of OFm deprotection (e.g., PAM resin).
-
The N-terminal Boc group of the linear peptide has been removed according to Protocol 1, step 2.
Materials:
-
Resin-bound linear peptide with a C-terminal Glu(OFm) and a free N-terminus
-
Piperidine
-
DMF
-
Coupling reagents for cyclization: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIEA
-
Kaiser test kit
-
Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/DMS)
-
Diethyl ether
Procedure:
-
Selective OFm Deprotection:
-
Wash the resin-bound linear peptide with DMF (3x).
-
Treat the resin with a solution of 20% piperidine in DMF for 30-60 minutes at room temperature.
-
Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
-
Wash with DCM (3x) and DMF (3x).
-
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
In a separate vessel, dissolve the cyclization coupling reagent (e.g., PyBOP or HATU, 3 equivalents) and a base (e.g., DIEA, 6 equivalents) in DMF.
-
Add the cyclization cocktail to the resin.
-
Agitate the reaction vessel at room temperature for 4-24 hours.
-
Monitor the progress of the cyclization by performing a Kaiser test on a small sample of resin beads. A negative Kaiser test (no color change) indicates the consumption of the free N-terminal amine and the completion of cyclization.
-
-
Washing: Once cyclization is complete, wash the resin with DMF (5x) and DCM (3x).
-
Final Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using an appropriate cleavage cocktail for Boc-SPPS (e.g., HF/anisole). Extreme caution must be exercised when using HF.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude cyclic peptide by adding the cleavage solution to cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry and analytical HPLC.
-
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Linear Peptide on Resin\n(Free N-terminus, C-term Glu(OFm))", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ofm_deprotection [label="Selective OFm Deprotection\n(20% Piperidine in DMF)"]; cyclization [label="On-Resin Cyclization\n(PyBOP/HATU, DIEA)"]; cleavage [label="Cleavage from Resin\n& Global Deprotection (HF)"]; purification [label="Purification\n(RP-HPLC)"]; end [label="Pure Cyclic Peptide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> ofm_deprotection; ofm_deprotection -> cyclization; cyclization -> cleavage; cleavage -> purification; purification -> end; } .enddot Caption: Workflow for the synthesis of a head-to-tail cyclic peptide using this compound.
Signaling Pathways and Logical Relationships
The core utility of this compound lies in the orthogonal nature of its protecting groups. The following diagram illustrates the logical relationship of the deprotection strategies.
// Node styles boc_glu_ofm [label="{ Boc-NH-CH(COOH)-...-Glu(OFm)-Resin | { Boc (N-α) | OFm (C-γ)}}", shape=record, fillcolor="#F1F3F4", fontcolor="#202124"]; acid_treatment [label="Acid Treatment\n(e.g., TFA)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; base_treatment [label="Base Treatment\n(e.g., Piperidine)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; boc_cleaved [label="{ H₂N-CH(COOH)-...-Glu(OFm)-Resin | { Free Amine | OFm Intact}}", shape=record, fillcolor="#F1F3F4", fontcolor="#202124"]; ofm_cleaved [label="{ Boc-NH-CH(COOH)-...-Glu(COOH)-Resin | { Boc Intact | Free Carboxyl}}", shape=record, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges boc_glu_ofm:f1 -> acid_treatment [label="Labile"]; acid_treatment -> boc_cleaved:f1; boc_glu_ofm:f2 -> acid_treatment [style=dashed, label="Stable"]; boc_glu_ofm:f2 -> base_treatment [label="Labile"]; base_treatment -> ofm_cleaved:f2; boc_glu_ofm:f1 -> base_treatment [style=dashed, label="Stable"]; } .enddot Caption: Orthogonal deprotection strategy for this compound.
Conclusion
This compound is a specialized amino acid derivative that offers significant advantages for the synthesis of complex bioactive peptides, particularly cyclic peptides, within the Boc-SPPS framework. The orthogonality of the base-labile OFm ester to the acid-labile Boc group provides a robust strategy for selective on-resin deprotection and subsequent modifications. The protocols provided herein offer a comprehensive guide for researchers and professionals in peptide synthesis and drug development to effectively utilize this versatile building block. Careful execution of the synthetic and purification steps is essential for obtaining high-quality peptides for research and therapeutic applications.
References
Application Notes: The Role of Boc-Glu(OFm)-OH in the Synthesis of Advanced Insulin Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-α-tert-butyloxycarbonyl-L-glutamic acid γ-9-fluorenylmethyl ester (Boc-Glu(OFm)-OH) in the chemical synthesis of insulin analogs. The unique properties of this reagent allow for the introduction of specific side-chain modifications and the creation of novel insulin precursors designed for enhanced stability and activity.
Introduction
The chemical synthesis of insulin and its analogs is a complex but powerful approach for producing therapeutic proteins with tailored properties.[1] Unlike recombinant methods, chemical synthesis offers the flexibility to incorporate unnatural amino acids, post-translational modifications, and specific linkages that can improve pharmacokinetic and pharmacodynamic profiles.[1] A key challenge in insulin synthesis is the correct formation of its three disulfide bonds and managing the poor solubility of the A- and B-chains.[2]
The use of this compound provides a strategic advantage in creating advanced insulin analogs. The Boc protecting group on the α-amine is acid-labile, while the fluorenylmethyl (Fm) ester on the γ-carboxyl group is base-labile (cleaved by piperidine).[3][4] This orthogonality is crucial in solid-phase peptide synthesis (SPPS) for the selective deprotection and modification of the glutamic acid side chain. One notable application is in the synthesis of "ester insulin," a proinsulin surrogate where the C-peptide is replaced by an ester linkage between the A and B chains, which can facilitate efficient folding and is subsequently cleaved to yield the active two-chain insulin.[3][5]
Key Applications of this compound in Insulin Analog Synthesis
-
Site-Specific Ester Linkage Formation: this compound is a key building block for creating ester-linked proinsulin analogs. The Fm-protected γ-carboxyl group can be deprotected on-resin to allow for the esterification with a hydroxyl-containing amino acid from another peptide chain, effectively creating a bridge that mimics the function of the C-peptide.[3]
-
Improved Folding Efficiency: Single-chain precursors, such as ester insulin, have been shown to fold more efficiently and with higher yields of the correctly formed disulfide bonds compared to the random combination of separate A and B chains.[5][6]
-
Convergent Synthesis Strategies: The use of this compound facilitates a convergent synthesis approach where protected peptide segments are synthesized separately and then ligated together.[3] This method can improve overall yield and purity compared to a linear synthesis of a long single-chain precursor.
Experimental Data
The following tables summarize quantitative data from the synthesis of an ester-linked insulin analog using this compound as a key reagent. The data is compiled from a multi-step synthesis involving the preparation of a key dipeptide, solid-phase peptide synthesis of peptide segments, native chemical ligation, and folding.
Table 1: Synthesis Yields of Key Intermediates
| Step | Product | Starting Materials | Yield (%) | Reference |
| 1. Esterification | HCl·H-Thr-OcHex (7) | L-Threonine, Cyclohexanol | ~94 (for 2 steps) | [3] |
| 2. Alloc Protection | Alloc-Thr-OcHex (8) | Compound 7, Allyl chloroformate | ~94 (for 2 steps) | [3] |
| 3. Condensation | Boc-Glu(Oβ(Alloc-Thr-α-OcHex))-OFm (9) | Boc-Glu-OFm, Compound 8 | 78 | [3] |
| 4. OFm Deprotection | Boc-Glu[Oβ(Alloc-Thr-α-O-cHex)]-OH (10) | Compound 9 | 91 | [3] |
| 5. Saponification of Ester Insulin | DKP Insulin | Ester Insulin | ~92 | [3] |
Table 2: Purity and Characterization of Synthesized Peptides
| Peptide/Intermediate | Analytical Method | Purity (%) | Expected Mass (Da) | Observed Mass (Da) | Reference |
| Ester Insulin (Folded) | RP-HPLC | >95 | - | - | [3] |
| DKP Insulin (from Ester) | RP-HPLC | >98 | - | - | [3] |
| NB1-palmitoyl insulin | MALDI-TOF MS | - | - | Confirmed | [7] |
Experimental Protocols
The following protocols are based on the successful synthesis of an ester-linked DKP insulin analog.[3]
Protocol 1: Synthesis of the Dipeptide Building Block (Boc-Glu[Oβ(Alloc-Thr-α-O-cHex)]-OH)
-
Esterification of L-Threonine: L-Threonine is esterified with cyclohexanol in the presence of SOCl₂ at 100°C for 2.5 hours. The product, HCl·H-Thr-OcHex (7), is recovered by evaporation of excess cyclohexanol and used without further purification.
-
Alloc Protection: Compound 7 is dissolved in THF, and triethylamine (Et₃N) is added, followed by allyl chloroformate. The reaction is stirred overnight at room temperature to yield Alloc-Thr-OcHex (8).
-
Condensation with Boc-Glu-OFm: Boc-Glu-OFm is condensed with compound 8 in dichloromethane (DCM) using EDC·HCl and DMAP as coupling reagents. The reaction is stirred overnight at room temperature. The product, Boc-Glu(Oβ(Alloc-Thr-α-OcHex))-OFm (9), is purified by silica gel column chromatography.
-
OFm Deprotection: Compound 9 is treated with 20% piperidine in DCM for 3 hours at room temperature to remove the Fm ester group, yielding the final dipeptide building block, Boc-Glu[Oβ(Alloc-Thr-α-O-cHex)]-OH (10).
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of Peptide Segments
-
General Principle: Peptide segments are synthesized on a solid support (e.g., Boc-Ala-OCH₂-Pam-resin) using a manual stepwise Boc chemistry protocol with in situ neutralization.
-
Resin and Amino Acid Preparation: The appropriate Boc-protected amino acid is attached to the resin.
-
Deprotection: The Boc group is removed using trifluoroacetic acid (TFA). For example, a cocktail of 95:2.5:2.5 TFA:H₂O:triisopropylsilane can be used.[3]
-
Coupling: The next Boc-protected amino acid is coupled using a coupling agent such as HBTU in the presence of DIEA in DMF.
-
Incorporation of the Dipeptide: The synthesized dipeptide (10) is coupled to the growing peptide chain on the resin using standard coupling conditions (HBTU, DIEA, DMF).
-
Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin using a strong acid such as anhydrous HF, typically with a scavenger like p-cresol.
Protocol 3: Native Chemical Ligation, Folding, and Purification
-
Native Chemical Ligation: The unprotected peptide segments are ligated in a specific order. For the synthesis of the ester insulin, a "one-pot" approach can be used to minimize losses. The ligation is typically performed in a buffer at a pH of around 6.9-7.0.
-
Folding: The full-length polypeptide is folded to form the native disulfide bonds. This is typically achieved in a folding buffer (e.g., glycine buffer at pH 10.5) under redox conditions (e.g., in the presence of cysteine) for several hours.[6]
-
Purification: The folded insulin analog is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by analytical LC-MS to confirm its purity and molecular weight.
Protocol 4: In Vitro Biological Activity Assay
This protocol is adapted from established methods for assessing the biological activity of insulin analogs.[8][9][10]
-
Cell Culture: A cell line overexpressing the human insulin receptor (e.g., CHO-K1 cells) is cultured to 80-95% confluency.[8]
-
Cell Seeding: Cells are seeded into 96-well plates and incubated for 2 days.
-
Preparation of Insulin Solutions: A standard solution of a known insulin analog and solutions of the synthesized analog are prepared and serially diluted.
-
Cell Treatment: The cultured cells are treated with the different concentrations of the standard and synthesized insulin analogs.
-
Insulin Receptor Phosphorylation Assay: The biological activity is determined by quantifying the insulin-induced auto-phosphorylation of the insulin receptor. This can be done using an in-cell western assay or ELISA-based methods.
-
Data Analysis: A four-parameter logistic (4PL) dose-response curve is generated to determine the EC₅₀ for the standard and the synthesized analog. The relative biological activity of the synthesized analog is then calculated.[9]
Visualizations
Insulin Analog Synthesis Workflow
Caption: Experimental workflow for insulin analog synthesis.
Insulin Signaling Pathway
References
- 1. scribd.com [scribd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 123417-18-5, Boc Amino Acids, P3 BioSystems [p3bio.com]
- 5. Design and Folding of [GluA4(OβThrB30)]Insulin (‘Ester Insulin’), a Minimal Proinsulin Surrogate Chemically Convertible to Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and purification of NB1-palmitoyl insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol to Assess the Biological Activity of Insulin Glargine, Insulin Lispro, and Insulin Aspart In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products | FDA [fda.gov]
Coupling Reagents for Boc-Glu(OFm)-OH in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful incorporation of protected amino acids is a critical step in solid-phase peptide synthesis (SPPS). Boc-Glu(OFm)-OH, an N-terminally blocked glutamic acid with a fluorenylmethyl (Fm) ester protecting the side-chain carboxyl group, is a valuable building block in the synthesis of complex peptides. The bulky nature of both the Boc and OFm protecting groups can introduce significant steric hindrance, making the selection of an appropriate coupling reagent paramount to achieving high coupling efficiency and minimizing side reactions such as racemization. This document provides a detailed overview of common coupling reagents for this compound, their comparative performance, and optimized experimental protocols.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent directly impacts the yield, purity, and overall success of peptide synthesis, especially when incorporating sterically hindered residues like this compound. While standard carbodiimide reagents like DCC and DIC can be effective for simple couplings, more potent activating agents are generally recommended to overcome the steric barrier presented by this derivative. The following table summarizes the performance of commonly used coupling reagents for this purpose.
| Coupling Reagent Class | Reagent Examples | Relative Reactivity | Typical Reaction Time | Potential Side Reactions | Key Considerations |
| Carbodiimides | DIC/HOBt, DCC/HOBt | Moderate | 1 - 4 hours | Racemization, Dehydration of Asn/Gln (not applicable here) | Cost-effective and widely used. DIC is preferred for SPPS as the urea byproduct is soluble.[1] Addition of HOBt is crucial to suppress racemization.[1] |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | High to Very High | 15 - 60 minutes | Guanidinylation of the N-terminus if used in excess. | Highly efficient and fast-acting. HATU is generally considered more reactive than HBTU due to the formation of a more reactive OAt-ester, leading to faster couplings and reduced risk of epimerization.[1][2] |
| Phosphonium Salts | PyBOP, PyAOP | High | 15 - 60 minutes | Byproducts can be difficult to remove in solution-phase synthesis. | Very effective for sterically hindered couplings with a lower risk of guanidinylation compared to aminium salts.[3] PyBOP is a safer alternative to the carcinogenic BOP reagent.[4] |
Signaling Pathways and Experimental Workflows
General Workflow for a Single Coupling Cycle in Boc-SPPS
The following diagram illustrates the key steps in a single cycle of amino acid incorporation using the Boc protection strategy.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Logical Relationship for Coupling Reagent Selection
The choice of coupling reagent is a critical decision point in the experimental workflow, influenced by factors such as the steric hindrance of the amino acid, desired reaction time, and cost.
Caption: Decision tree for selecting a coupling reagent for this compound.
Experimental Protocols
The following are generalized protocols for the incorporation of this compound in manual Boc-SPPS. The equivalents of reagents are based on the initial loading of the resin.
Protocol 1: Coupling using DIC/HOBt
This method is a cost-effective and reliable choice for many standard couplings.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Swell the resin in DCM for 30 minutes, then wash with DMF (3 x resin volume).
-
Amino Acid and Activator Preparation: In a separate vessel, dissolve this compound (3.0 eq.) and HOBt (3.0 eq.) in DMF.
-
Activation: Add DIC (3.0 eq.) to the amino acid solution and allow to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.
-
Monitoring: Monitor the reaction progress using a qualitative method such as the ninhydrin (Kaiser) test. A negative test (no color change) indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x resin volume) and DCM (3 x resin volume).
Protocol 2: Coupling using HATU
HATU is a highly efficient coupling reagent, recommended for difficult or sterically hindered couplings.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes.
-
Activation Solution: In a separate vessel, dissolve this compound (3.0 eq.) and HATU (2.9 eq.) in DMF.
-
Coupling: Add the activation solution to the resin, followed by the addition of DIEA (6.0 eq.). Agitate the mixture for 15-60 minutes at room temperature.
-
Monitoring: Monitor the reaction progress using the ninhydrin (Kaiser) test.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x resin volume) and DCM (3 x resin volume).
Protocol 3: Coupling using PyBOP
PyBOP is a highly effective phosphonium salt-based coupling reagent, particularly useful for sterically hindered amino acids.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes.
-
Activation Solution: In a separate vessel, dissolve this compound (3.0 eq.) and PyBOP (3.0 eq.) in DMF.
-
Coupling: Add the activation solution to the resin, followed by the addition of DIEA (6.0 eq.). Agitate the mixture for 15-60 minutes at room temperature.
-
Monitoring: Monitor the reaction progress using the ninhydrin (Kaiser) test.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x resin volume) and DCM (3 x resin volume).
Conclusion
The successful incorporation of the sterically hindered this compound in SPPS is readily achievable with the careful selection of a coupling reagent and adherence to optimized protocols. For routine synthesis, DIC/HOBt offers a reliable and economical option.[1] For more challenging couplings or to accelerate the synthesis, uronium/aminium salts such as HATU and HBTU, or phosphonium salts like PyBOP, are recommended.[2][3][4] By understanding the mechanisms and potential side reactions associated with each class of reagent, researchers can effectively troubleshoot and optimize their peptide synthesis strategies to obtain high-purity peptides containing this valuable amino acid derivative.
References
Applications of Boc-Glu(OFm)-OH in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-Butyloxycarbonyl-L-glutamic acid γ-(9-fluorenylmethyl) ester, commonly referred to as Boc-Glu(OFm)-OH, is a valuable building block in medicinal chemistry, particularly in the field of peptide and peptide-drug conjugate synthesis. This derivative of glutamic acid incorporates two key protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino group and the base-labile 9-fluorenylmethyl (Fm) ester on the γ-carboxyl group. This orthogonal protection scheme allows for the selective deprotection and modification of either the N-terminus or the side chain, providing significant flexibility in the design and synthesis of complex biomolecules.
These application notes provide an overview of the key applications of this compound, with a focus on its use in solid-phase peptide synthesis (SPPS), the generation of cyclic peptides, and as a versatile linker in peptide-drug conjugates. Detailed protocols for its incorporation and subsequent manipulations are provided to guide researchers in its effective use.
Key Applications
-
Orthogonal Protection in Solid-Phase Peptide Synthesis (SPPS): The primary application of this compound lies in its utility within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy of SPPS. While the Boc group is removed at each cycle of peptide elongation using a moderately strong acid like trifluoroacetic acid (TFA), the OFm group remains stable under these conditions. This allows for the assembly of a peptide chain with the glutamic acid side chain protected. The OFm group can then be selectively removed at a later stage using a mild base, typically piperidine, without affecting other acid-labile side-chain protecting groups (e.g., Benzyl ethers, Benzyl esters). This orthogonality is crucial for site-specific modifications of the peptide on-resin.
-
Synthesis of Cyclic Peptides: this compound is instrumental in the synthesis of side-chain-to-side-chain or head-to-tail cyclic peptides. By anchoring the peptide to the solid support via the side chain of glutamic acid (after deprotection of the OFm group), the linear peptide can be assembled. Subsequent removal of the N-terminal Boc group and a C-terminal protecting group allows for on-resin head-to-tail cyclization. This strategy is particularly useful for the generation of peptide libraries with diverse cyclic structures.
-
Linker for Peptide-Drug Conjugates (PDCs): The glutamic acid side chain can serve as a versatile attachment point for small molecule drugs, imaging agents, or other payloads. The orthogonal deprotection of the OFm group on the resin-bound peptide exposes a free carboxylic acid, which can be activated and coupled to a molecule of interest. This approach allows for the precise positioning of the payload within the peptide sequence, which is critical for the pharmacological properties of the resulting PDC.
Data Presentation
While specific quantitative data for reactions involving this compound is often peptide- and context-dependent, the following table summarizes typical performance parameters observed in solid-phase peptide synthesis utilizing Boc-protected amino acids.
| Parameter | Typical Value | Notes |
| Resin Loading | 0.3 - 0.8 mmol/g | Dependent on the resin type (e.g., Merrifield, PAM). |
| Coupling Efficiency (per step) | > 99% | Monitored by qualitative tests like the Kaiser test. |
| Boc Deprotection Efficiency | > 99.5% | Typically achieved with 25-50% TFA in DCM. |
| OFm Deprotection Efficiency | > 95% | Achieved with 20% piperidine in DMF. |
| Overall Crude Peptide Yield | 50 - 80% | Highly dependent on peptide length and sequence. |
| Purity of Crude Peptide (HPLC) | 40 - 70% | Purification via RP-HPLC is usually required. |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Boc-SPPS
This protocol describes the manual solid-phase synthesis of a peptide incorporating a this compound residue using the Boc/Bzl strategy on a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-amino acids (including this compound)
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH)
-
Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt) (if using DCC)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 1 hour in a reaction vessel.
-
First Amino Acid Attachment (Esterification):
-
Dissolve the first Boc-amino acid (as its cesium salt) in DMF.
-
Add the solution to the swollen resin and heat at 50°C for 12-24 hours.
-
Wash the resin with DMF (3x), DMF/DCM (1:1, 3x), and DCM (3x).
-
Perform a Kaiser test to confirm the absence of free amino groups.
-
-
Peptide Chain Elongation (One Cycle):
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.
-
Filter and wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Wash the resin with a solution of 10% DIEA in DCM (2x, 2 minutes each).
-
Wash the resin with DCM (3x).
-
Perform a Kaiser test to confirm the presence of free amino groups.
-
-
Amino Acid Coupling (for this compound):
-
Dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF.
-
Add DCC (3 eq.) to the solution and pre-activate for 10 minutes at 0°C.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitor the coupling reaction with a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Elongation Cycles: Repeat step 3 for each subsequent amino acid in the desired sequence.
Protocol 2: On-Resin Selective Deprotection of the OFm Group
This protocol details the removal of the fluorenylmethyl ester from the glutamic acid side chain while the peptide remains attached to the solid support.
Materials:
-
Peptide-resin containing the this compound residue
-
20% Piperidine in DMF
-
DMF
-
DCM
Procedure:
-
Resin Washing: Wash the peptide-resin thoroughly with DMF (5x) to remove any residual acidic reagents from previous steps.
-
OFm Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Filter and repeat the treatment with 20% piperidine in DMF for an additional 20 minutes.
-
-
Washing: Wash the resin extensively with DMF (5x) and then with DCM (3x) to remove piperidine and dibenzofulvene byproducts.
-
Confirmation: The successful deprotection can be confirmed by cleaving a small amount of the peptide from the resin and analyzing it by mass spectrometry, which will show a mass difference corresponding to the fluorenylmethyl group.
Visualizations
The following diagrams illustrate key workflows and concepts related to the application of this compound.
Caption: Standard Boc-SPPS workflow for peptide synthesis.
Caption: Orthogonal deprotection of Boc and OFm groups.
Caption: Workflow for peptide-drug conjugate synthesis.
Troubleshooting & Optimization
Technical Support Center: Managing Pyroglutamate Formation in Boc-SPPS
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address challenges related to pyroglutamate formation when using Boc-protected glutamic acid. Here you will find troubleshooting guides and frequently asked questions to help you optimize your peptide synthesis and achieve higher purity of your target peptides.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate formation and why is it a concern in peptide synthesis?
Pyroglutamate (pGlu) is a cyclic lactam formed from an N-terminal glutamic acid (Glu) or glutamine (Gln) residue. This occurs through an intramolecular nucleophilic attack of the N-terminal α-amino group on the side-chain γ-carbonyl, resulting in the elimination of a water molecule.[1] This modification is a significant concern for several reasons:
-
Blocked N-terminus: The cyclization eliminates the primary amine at the N-terminus, preventing further sequencing by methods like Edman degradation.
-
Product Heterogeneity: Incomplete or unintended pyroglutamate formation leads to a mixture of the desired peptide and the pGlu variant, complicating purification and analysis.
-
Potential Impact on Bioactivity: Modification at the N-terminus can alter the biological activity of the peptide.
Q2: What is the role of Boc-Glu(OFm)-OH in preventing pyroglutamate formation?
The use of this compound in a standard Boc-SPPS workflow to prevent pyroglutamate formation is not a recommended strategy. The fluorenylmethyl (OFm) side-chain protecting group is base-labile and would be cleaved under the acidic conditions used for N-terminal Boc deprotection (e.g., with TFA). This would leave the glutamic acid side-chain unprotected and susceptible to cyclization in subsequent steps.
This compound is more suited for orthogonal protection strategies where the OFm group can be selectively removed under basic conditions, which is incompatible with the overall acidic environment of Boc-SPPS.
Q3: Under what conditions does pyroglutamate formation from N-terminal Glutamic Acid occur in Boc-SPPS?
In Boc-SPPS, the repeated acidic treatments required to remove the N-terminal Boc protecting group can promote the cyclization of an N-terminal glutamic acid residue to form pyroglutamate.[2] This side reaction is particularly favored during the neutralization step and the subsequent coupling of the next amino acid, where the deprotected N-terminal amine is free to react.
Q4: If my target peptide has an N-terminal pyroglutamate, should I use Boc-Glu-OH and induce cyclization?
While it is possible to induce the cyclization of an N-terminal glutamic acid, this approach is often inefficient and can lead to a mixture of products. A more direct and reliable method is to use Boc-pGlu-OH (Boc-pyroglutamic acid) for the final coupling step.[1][3][4] This ensures the quantitative formation of the desired N-terminal pyroglutamate and simplifies the purification of the final peptide.
Troubleshooting Guide: Unwanted Pyroglutamate Formation
This guide provides solutions for researchers who observe unintended pyroglutamate formation from an N-terminal glutamic acid residue in their Boc-SPPS experiments.
| Issue | Possible Cause | Recommended Solution |
| Mass spectrometry of the crude peptide shows a significant peak with a mass loss of 18 Da from the expected mass of the full-length peptide. | Intramolecular cyclization of the N-terminal glutamic acid to form pyroglutamate. | 1. Confirm the modification: Use tandem MS (MS/MS) to confirm that the mass loss is localized to the N-terminal glutamic acid residue. 2. Optimize the coupling of the second amino acid: A slow or inefficient coupling of the second amino acid leaves the N-terminal glutamic acid exposed for a longer period, increasing the likelihood of cyclization. Ensure rapid and complete coupling by using a more efficient coupling reagent or by double coupling. 3. Use an in situ neutralization protocol: This method minimizes the time the N-terminal amine is free and reactive by combining the neutralization and coupling steps. |
| Difficulty in sequencing the purified peptide using Edman degradation. | The N-terminus is blocked by pyroglutamate formation. | If the peptide was intended to have a free N-terminus, re-synthesize the peptide using the optimized conditions mentioned above to minimize pyroglutamate formation. |
| Low yield of the desired peptide with a free N-terminal glutamic acid. | A significant portion of the peptide has cyclized to form pyroglutamate. | For future syntheses where an N-terminal pyroglutamate is the desired product, it is highly recommended to use Boc-pGlu-OH for the final coupling step. This will provide a much higher yield of the target peptide and simplify purification.[4] |
Experimental Protocols
Protocol 1: Standard Coupling of Boc-Amino Acids in Manual Boc-SPPS
This protocol outlines a standard manual coupling cycle in Boc-SPPS.
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes.
-
Drain the resin.
-
Treat the resin again with 50% TFA in DCM for 20 minutes.
-
Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and finally DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes.
-
Drain the resin.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5x).
-
-
Coupling:
-
In a separate vessel, pre-activate the Boc-amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and DIEA (6 equivalents) in N,N-Dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using the Kaiser test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Protocol 2: Recommended Protocol for Incorporating N-Terminal Pyroglutamate using Boc-pGlu-OH
This protocol should be used after the final amino acid of the linear sequence has been coupled and its N-terminal Boc group has been removed.
-
Peptide-Resin Preparation:
-
Start with the fully assembled peptide on the resin, with the N-terminal Boc group removed and the resin neutralized as described in Protocol 1.
-
-
Boc-pGlu-OH Coupling:
-
In a separate vessel, dissolve Boc-pGlu-OH (3 equivalents) and a coupling reagent like HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to activate the Boc-pGlu-OH.
-
Immediately add the activated solution to the peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature to ensure complete coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Cleavage and Deprotection:
-
Proceed with the standard cleavage protocol for your resin and side-chain protecting groups (e.g., HF cleavage for Merrifield or PAM resin).
-
Precipitate and purify the crude peptide as required.
-
Visualizations
Caption: Mechanism of pyroglutamate formation from N-terminal glutamic acid.
Caption: Recommended workflow for synthesizing a peptide with N-terminal pyroglutamate using Boc-pGlu-OH.
References
Technical Support Center: Troubleshooting Aggregation in Peptides Containing Boc-Glu(OFm)-OH
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering aggregation issues during the solid-phase peptide synthesis (SPPS) of peptides containing N-α-Boc-L-glutamic acid γ-9-fluorenylmethyl ester (Boc-Glu(OFm)-OH). The bulky and hydrophobic nature of the 9-fluorenylmethyl (OFm) side-chain protecting group can significantly contribute to on-resin aggregation, leading to poor yields and difficult purifications.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of SPPS?
A1: During SPPS, peptide aggregation is the self-association of growing peptide chains attached to the solid support. This is primarily driven by intermolecular hydrogen bonding, which can lead to the formation of secondary structures like β-sheets. This aggregation can render the N-terminus of the peptide chain inaccessible to reagents, resulting in incomplete deprotection and coupling reactions.[1][2]
Q2: Why are peptides containing this compound particularly prone to aggregation?
A2: The OFm (9-fluorenylmethyl ester) protecting group on the glutamic acid side chain is large and highly hydrophobic due to the fluorenyl moiety. This bulky group can promote intermolecular hydrophobic interactions between peptide chains, acting as a nucleation point for aggregation. This is analogous to the aggregation potential of the Fmoc group itself.[3]
Q3: How can I identify if my peptide is aggregating on the resin?
A3: Several signs during synthesis can indicate on-resin aggregation:
-
Poor Resin Swelling: The resin beads may shrink or fail to swell adequately in the synthesis solvent.[2]
-
Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step indicates unreacted free amines. Similarly, Boc deprotection may be sluggish or incomplete.[1]
-
Physical Clumping: The resin may appear sticky or form visible clumps.[1]
-
Low Yield of Final Peptide: A significant decrease in the expected yield of the cleaved peptide is a strong indicator of aggregation issues during synthesis.[1]
Q4: Can the choice of resin impact aggregation when using this compound?
A4: Yes, the solid support is a critical factor. To minimize aggregation, consider the following:
-
Low-Loading Resins: Using a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) increases the distance between growing peptide chains, reducing intermolecular interactions.
-
Resins with Enhanced Swelling Properties: Resins based on polyethylene glycol (PEG), such as NovaSyn® TG or NovaPEG, exhibit better swelling in a variety of solvents and can help to solvate the growing peptide chain more effectively.[1]
Troubleshooting Guide
If you suspect aggregation in your peptide synthesis involving this compound, follow this troubleshooting workflow.
Caption: A decision-making workflow for troubleshooting peptide aggregation.
Issue: Incomplete Coupling or Deprotection Steps
Possible Cause: On-resin aggregation is preventing reagents from accessing the reactive sites of the growing peptide chains.
Solutions:
The following table summarizes various strategies to disrupt aggregation. It is often beneficial to combine these approaches for difficult sequences.
| Strategy | Description | Key Parameters | Potential Side Effects |
| Solvent Modification | Switch from standard solvents like DMF to more polar or "disruptive" solvents to improve solvation of the peptide-resin complex.[2] | - N-Methylpyrrolidone (NMP) as the primary solvent.- Addition of up to 25% Dimethyl Sulfoxide (DMSO) to DMF. | Increased solvent cost; potential for side reactions with certain protecting groups. |
| Increased Temperature | Performing coupling reactions at elevated temperatures can provide enough energy to break up intermolecular hydrogen bonds.[2][4][5] | - Couple at 40-60°C.[4] | Increased risk of racemization and other side reactions like aspartimide formation.[3] |
| Chaotropic Salts | These salts disrupt the structure of water and interfere with non-covalent forces like hydrogen bonds, which are the primary drivers of aggregation.[2][6] | - Add 0.4 M LiCl or 0.8 M NaClO4 to the coupling reaction.[1][6] | Requires thorough washing to remove the salt before proceeding to the next step. |
| Backbone Protection | Introduce "kink-inducing" residues or protecting groups that disrupt the formation of regular secondary structures.[2][7] | - Incorporate a pseudoproline dipeptide every 6-7 residues.[2]- Use a Dmb/Hmb protected amino acid.[7] | Requires redesigning the peptide sequence and the availability of specific protected amino acids. |
Experimental Protocols
Protocol 1: Coupling with a Chaotropic Salt (LiCl)
This protocol is an adaptation for a manual coupling step when aggregation is suspected.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Boc Deprotection: Perform the N-terminal Boc deprotection according to your standard protocol (e.g., 25-50% TFA in DCM).[8]
-
Washing: Wash the resin thoroughly with DCM followed by DMF.
-
Neutralization: Neutralize the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DMF.[8]
-
Chaotropic Wash: Wash the resin with a 0.4 M solution of LiCl in DMF (2 x 2 minutes).[1]
-
Amino Acid Activation: In a separate vessel, pre-activate the Boc-amino acid (3 equivalents) with a suitable coupling reagent (e.g., HBTU, 3 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.[1]
-
Coupling: Add the activated amino acid solution to the resin. Add enough 0.4 M LiCl in DMF to the reaction vessel to ensure the resin is well-suspended.[1]
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring and Washing: Monitor the reaction for completion using the ninhydrin test. After completion, wash the resin thoroughly with DMF to remove the chaotropic salt, followed by DCM.[1]
Protocol 2: High-Temperature Coupling
This protocol should be used with caution due to the increased risk of side reactions.
-
Resin Preparation and Deprotection: Follow steps 1-4 from Protocol 1.
-
Solvent Pre-heating: Pre-heat the DMF to be used for coupling to the desired temperature (e.g., 50°C).
-
Amino Acid Activation: In a separate vessel, pre-activate the Boc-amino acid (3 equivalents) with a suitable coupling reagent (e.g., HATU, 3 equivalents) and DIEA (6 equivalents) in pre-heated DMF for 2-5 minutes.[8]
-
Coupling: Add the activated amino acid solution to the resin in a reaction vessel equipped for heating.
-
Reaction: Agitate the mixture at the elevated temperature for 30-60 minutes.
-
Monitoring and Washing: Monitor the reaction for completion using the ninhydrin test. After completion, wash the resin thoroughly with DMF and DCM.
Visualization of the Aggregation Problem and Solution Pathway
The following diagram illustrates the logical flow of how the OFm group contributes to aggregation and the subsequent troubleshooting path.
Caption: The pathway of peptide aggregation caused by this compound and the troubleshooting logic.
References
Technical Support Center: Boc-Glu(OFm)-OH in Solid-Phase Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the use of Nα-Boc-L-glutamic acid γ-(9-fluorenylmethyl) ester (Boc-Glu(OFm)-OH) in solid-phase peptide synthesis (SPPS).
Understanding the Unique Role of this compound
This compound is a specialized amino acid derivative designed for specific applications in Boc-based SPPS. The key to its utility lies in the orthogonality of its protecting groups. The Nα-Boc group is acid-labile, removed by acids like trifluoroacetic acid (TFA), while the γ-carboxyl group is protected by a base-labile 9-fluorenylmethyl (OFm) ester. This allows for the selective deprotection of the glutamic acid side chain under basic conditions without affecting the Nα-Boc group or other acid-labile side-chain protecting groups.
This unique characteristic is particularly valuable for synthetic strategies involving:
-
On-resin cyclization of peptides through the glutamic acid side chain.
-
Site-specific labeling or modification of the glutamic acid residue.
-
Synthesis of protected peptide fragments for subsequent segment condensation.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over the more common Boc-Glu(OBzl)-OH in Boc-SPPS?
A1: The primary advantage is the orthogonal deprotection strategy it offers. While the benzyl ester (OBzl) in Boc-Glu(OBzl)-OH is removed with strong acids like hydrofluoric acid (HF) during the final cleavage, the 9-fluorenylmethyl (OFm) ester can be selectively removed on-resin using a mild base, typically piperidine. This allows for chemical modifications at the glutamic acid side chain while the peptide is still attached to the solid support and other protecting groups are intact.
Q2: Under what conditions is the OFm group cleaved?
A2: The OFm group is cleaved under mild basic conditions. The most common reagent is a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The deprotection is typically rapid, often complete within 30 minutes at room temperature.
Q3: Is the OFm group stable to the repetitive TFA treatments used for Nα-Boc deprotection?
A3: Yes, the OFm group is generally stable to the acidic conditions used for Boc deprotection (e.g., 25-50% TFA in dichloromethane). This stability is crucial for its use in a Boc-SPPS workflow. However, prolonged or repeated exposure to strong acids can potentially lead to some loss of the OFm group, so it is advisable to use the minimum necessary deprotection times.
Q4: Can I use this compound for the synthesis of a linear peptide with no side-chain modifications?
A4: While technically possible, it is not the most practical or cost-effective choice for a straightforward linear peptide synthesis. For such applications, Boc-Glu(OBzl)-OH is the standard and more economical option, as the side-chain protection is removed during the final cleavage step in a single operation.
Q5: What is pyroglutamate formation, and is it a concern when using this compound?
A5: Pyroglutamate formation is an intramolecular cyclization of an N-terminal glutamic acid residue to form a pyroglutamyl (pGlu) residue, resulting in a mass loss of 18 Da.[1] This side reaction is promoted by the acidic conditions used for Nα-Boc removal.[1] Therefore, if this compound is incorporated at the N-terminus of a peptide, pyroglutamate formation is a potential side reaction, independent of the side-chain protecting group used.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete cleavage of the OFm group | 1. Insufficient deprotection time or reagent concentration.2. Steric hindrance around the glutamic acid residue.3. Poor resin swelling. | 1. Increase the piperidine concentration to 25-30% in DMF and extend the reaction time to 1-2 hours.2. If steric hindrance is suspected, consider a repeated deprotection cycle.3. Ensure the resin is adequately swollen in DMF before deprotection. |
| Premature cleavage of the OFm group during Boc deprotection | 1. Prolonged exposure to TFA.2. Use of a particularly acid-labile resin or linker. | 1. Minimize Boc deprotection times to what is necessary for complete removal.2. If possible, use a more acid-stable linker if premature cleavage is a persistent issue. |
| Formation of a pyroglutamyl (pGlu) residue at the N-terminus | Intramolecular cyclization of the N-terminal glutamic acid catalyzed by the acidic conditions of Boc deprotection.[1] | 1. If the N-terminal glutamic acid is not essential for biological activity, this modification may be acceptable.2. To minimize this, use milder Boc deprotection conditions if possible (e.g., lower TFA concentration for a shorter duration).3. Couple the subsequent amino acid immediately after deprotection and neutralization to reduce the time the free N-terminal amine is exposed. |
| Side reactions during on-resin modification after OFm cleavage | 1. Incomplete removal of piperidine after OFm deprotection.2. Steric hindrance affecting the accessibility of the deprotected side chain. | 1. After OFm deprotection, thoroughly wash the resin with DMF to remove all traces of piperidine before proceeding with the modification reaction.2. For sterically hindered sequences, consider using a more flexible or longer linker, or perform the modification in solution phase after cleavage from the resin. |
Experimental Protocols
Protocol 1: Selective On-Resin Deprotection of the OFm Group
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection:
-
Drain the DMF.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture for 30 minutes at room temperature.
-
Drain the deprotection solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation of Deprotection: A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm the selective removal of the OFm group.
Protocol 2: Minimizing Pyroglutamate Formation at N-terminal Glutamic Acid
-
Boc Deprotection:
-
Swell the peptide-resin in dichloromethane (DCM).
-
Treat the resin with a solution of 25% TFA in DCM for the minimum time required for complete deprotection (typically 1 x 1 min followed by 1 x 20 min).
-
-
Washing: Wash the resin with DCM (3-5 times).
-
Neutralization: Neutralize the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 min).
-
Immediate Coupling: Proceed immediately to the coupling of the next amino acid residue to minimize the exposure of the free N-terminal amine.
Visualizing the Workflow
References
improving solubility of Boc-glu(ofm)-oh during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during the synthesis and use of Boc-Glu(OFm)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a protected amino acid derivative commonly used in peptide synthesis. The "Boc" (tert-butyloxycarbonyl) group protects the alpha-amino group, while the "OFm" (9-fluorenylmethyl ester) group protects the gamma-carboxyl group of glutamic acid. The large, hydrophobic nature of both the Boc and OFm protecting groups can lead to poor solubility in common organic solvents used in peptide synthesis, such as Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).[1][2] Poor solubility can result in incomplete reactions, low yields, and purification difficulties.[3]
Q2: In which solvents is this compound generally soluble?
Qualitative data indicates that this compound is soluble in several organic solvents.[4] However, the exact solubility can vary depending on the purity of the compound and the solvent, as well as ambient temperature.
Q3: Can temperature be used to improve the solubility of this compound?
Yes, gentle warming can significantly improve the solubility of Boc-protected amino acids.[5] However, it is crucial to proceed with caution as excessive heat can lead to the degradation of the compound. It is advisable to warm the solution gently in a water bath to no more than 40°C.[5] Always perform a small-scale test to ensure the stability of the compound at the elevated temperature.
Q4: How does sonication help in dissolving this compound?
Sonication uses ultrasonic waves to agitate the solvent and break down solid particles of the solute. This process increases the surface area of the solute exposed to the solvent, which can significantly accelerate dissolution. It is a useful technique for compounds that are slow to dissolve or have a tendency to aggregate.
Q5: My this compound precipitated out of solution. What should I do?
Precipitation can be caused by changes in temperature, solvent evaporation, or exceeding the solubility limit. To redissolve the compound, you can try adding a small amount of a stronger co-solvent (like DMSO), gently warming the solution while stirring, or sonicating the mixture.[5]
Q6: Could poor solubility of this compound affect my coupling reaction efficiency?
Absolutely. If this compound is not fully dissolved, it is not fully available to react, leading to lower coupling efficiency and potentially incomplete peptide sequences.[1] Ensuring complete dissolution before initiating the coupling reaction is critical for a successful synthesis.
Troubleshooting Guide: Improving this compound Solubility
This guide provides a systematic approach to addressing solubility issues with this compound.
Problem: this compound is not dissolving in the primary solvent (e.g., DCM or DMF).
Step 1: Initial Troubleshooting
-
Verify Solvent Quality: Ensure the solvent is high-purity and anhydrous, as contaminants can affect solubility.
-
Vortex/Agitate: Vigorously mix the solution for several minutes.
Step 2: Physical Dissolution Methods
-
Sonication: Place the vial in a sonicator bath for 5-10 minute intervals.[5]
-
Gentle Warming: If sonication is not sufficient, gently warm the solution to 30-40°C in a water bath with continuous stirring.[5]
Step 3: Employing Co-solvents
-
If the compound remains insoluble, the use of a co-solvent system is recommended. Start by adding a small amount of a stronger solvent.
Logical Flow for Troubleshooting Solubility
Caption: A step-by-step workflow for troubleshooting the solubility of this compound.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Notes |
| Dichloromethane (DCM) | Soluble[4] | A common solvent for peptide synthesis. |
| Chloroform | Soluble[4] | Similar properties to DCM. |
| Ethyl Acetate | Soluble[4] | A moderately polar solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble[4] | A strong polar aprotic solvent, often used as a co-solvent to enhance solubility.[5] |
| Acetone | Soluble[4] | A polar aprotic solvent. |
| N,N-Dimethylformamide (DMF) | Commonly used, but solubility can be limited. | Often requires heating or co-solvents for complete dissolution of protected amino acids.[5] |
| N-Methyl-2-pyrrolidone (NMP) | Alternative to DMF, may offer better solubility. | Can be a better solvent than DMF for some hydrophobic peptides.[1] |
Note: This data is qualitative. Researchers should perform their own tests to determine quantitative solubility for their specific application.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
Objective: To dissolve this compound in a primary solvent for use in a synthesis reaction.
Materials:
-
This compound
-
Primary solvent (e.g., DMF, DCM)
-
Vortex mixer
-
Reaction vessel
Procedure:
-
Weigh the required amount of this compound into the reaction vessel.
-
Add the calculated volume of the primary solvent.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Visually inspect the solution to ensure all solid particles have dissolved and the solution is clear.
Protocol 2: Improving Solubility using Sonication and Gentle Warming
Objective: To dissolve this compound that exhibits poor solubility in the primary solvent.
Materials:
-
This compound suspended in primary solvent
-
Bath sonicator
-
Water bath set to 40°C
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Place the vessel containing the suspension in a bath sonicator.
-
Sonicate for 5-10 minutes.[5]
-
Visually inspect the solution. If not fully dissolved, proceed to the next step.
-
Place the vessel in a water bath pre-heated to no more than 40°C.[5]
-
Stir the solution gently until the solid is completely dissolved.
-
Once dissolved, remove the vessel from the water bath and allow it to cool to room temperature before use.
Protocol 3: Using a Co-solvent System to Enhance Solubility
Objective: To dissolve this compound using a mixture of solvents.
Materials:
-
This compound
-
Primary solvent (e.g., DMF, NMP)
-
Co-solvent (e.g., DMSO)
-
"Magic Mixture" (optional): DCM, DMF, and NMP in a 1:1:1 (v/v/v) ratio[1]
Procedure:
-
Initial Attempt with a Stronger Co-solvent:
-
Using a Pre-mixed Co-solvent System:
-
Prepare a co-solvent mixture, for example, the "magic mixture" of DCM/DMF/NMP (1:1:1).[1]
-
Attempt to dissolve the this compound directly in this mixture.
-
Experimental Workflow for Solubility Enhancement
Caption: Experimental workflow for enhancing the solubility of this compound.
References
Technical Support Center: Cleavage Cocktails for Peptides Synthesized with Boc-Glu(OFm)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides synthesized using N-α-Boc-L-glutamic acid γ-(9-fluorenylmethyl) ester (Boc-Glu(OFm)-OH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in Boc-SPPS?
A1: this compound is an amino acid derivative used in Boc-based solid-phase peptide synthesis (SPPS). It incorporates a glutamic acid residue with its side-chain carboxyl group protected by a 9-fluorenylmethyl (OFm) ester. The key advantage of this building block is its orthogonality; the N-terminal Boc group is labile to acid (like TFA), while the side-chain OFm group is labile to a mild base (like piperidine).[1][2] This allows for the selective deprotection of the glutamic acid side chain while the peptide remains attached to the resin and other protecting groups are intact. This strategy is particularly useful for on-resin peptide modifications, such as lactam bridge formation or side-chain labeling.
Q2: How is the OFm protecting group removed from the glutamic acid side chain?
A2: The OFm group is cleaved under mild basic conditions, a process analogous to the removal of the Fmoc group in Fmoc-based peptide synthesis.[2][3] The most common reagent used is a solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[4][5]
Q3: What is the difference between selective OFm deprotection and the final peptide cleavage?
A3: These are two distinct and orthogonal steps:
-
Selective OFm Deprotection: This is an optional, on-resin step performed during the synthesis. It uses a mild base (e.g., 20% piperidine in DMF) to remove only the OFm group from the Glu side chain, leaving the N-terminal Boc group, other acid-labile side-chain protecting groups, and the resin linkage unaffected.
-
Final Peptide Cleavage: This is the terminal step of the synthesis. It uses a strong acid cocktail (e.g., Trifluoroacetic Acid (TFA) with scavengers, or Hydrofluoric Acid (HF)) to simultaneously remove the final N-terminal Boc group, all remaining acid-labile side-chain protecting groups, and cleave the peptide from the solid support resin.[1]
Q4: Can I use a TFA-based cocktail to remove the OFm group?
A4: No, the OFm group is stable under the acidic conditions used for Boc group removal.[6] A strong acid cocktail like those based on TFA or HF is used for the final global deprotection and cleavage from the resin, but a base is required for the selective removal of the OFm group.[3]
Troubleshooting Guide
Problem: Premature loss of the OFm group during synthesis.
Q5: I'm observing a mass loss corresponding to the OFm group in my test cleavages before I've treated the resin with piperidine. What could be the cause?
A5: Premature cleavage of the base-labile OFm group can occur if the peptide-resin is exposed to basic conditions during the synthesis cycles. A common cause is the use of in situ neutralization protocols with tertiary amines like N,N-Diisopropylethylamine (DIEA) during the coupling step.[7] While DIEA is a weaker base than piperidine, repeated and prolonged exposure over many cycles can lead to gradual loss of the OFm group.
Troubleshooting Steps:
-
Minimize Neutralization Time: If using an in situ neutralization protocol, ensure the time the resin is exposed to the base is kept to a minimum.
-
Use Pre-activation: Activate the incoming Boc-amino acid separately before adding it to the deprotected peptide-resin. This can shorten the required coupling time and exposure to basic conditions.
-
Thorough Washing: Ensure thorough washing of the resin with DMF and DCM after the neutralization and coupling steps to completely remove any residual base.[7]
Problem: Incomplete removal of the OFm group during selective deprotection.
Q6: After treating the peptide-resin with piperidine, subsequent analysis shows that the OFm group is still present. How can I ensure complete removal?
A6: Incomplete deprotection may result from insufficient reaction time, low reagent concentration, or poor resin swelling. The protocol for OFm removal is similar to standard Fmoc deprotection.
Troubleshooting Steps:
-
Ensure Proper Swelling: Before deprotection, swell the resin adequately in DMF or the reaction solvent for at least 30 minutes.
-
Increase Reaction Time: Extend the treatment time with the piperidine solution. A standard protocol involves two treatments (e.g., 5 minutes followed by 15 minutes).[8]
-
Check Reagent Quality: Ensure the piperidine and DMF are of high quality and not degraded.[9]
-
Optimize Concentration: A 20% (v/v) solution of piperidine in DMF is standard and generally effective.[4][8]
Problem: Side reactions are observed after the final acid cleavage.
Q7: My peptide has the correct mass, but HPLC analysis shows significant impurities after the final TFA cleavage. What side reactions are common?
A7: Once the OFm group is removed (either selectively or if it was never used), the free carboxylic acid on the glutamic acid side chain is exposed. During the final strong acid cleavage, highly reactive cationic species (e.g., tert-butyl cations from Boc groups) are generated.[10][11] These can alkylate nucleophilic residues like Trp, Met, Cys, and Tyr.
Troubleshooting Steps:
-
Use a Scavenger Cocktail: It is critical to use a cleavage cocktail containing scavengers to quench these reactive cations.[7] A common and effective non-odorous cocktail is a mixture of TFA, water, and Triisopropylsilane (TIS).[7]
-
Select Appropriate Scavengers: The choice of scavengers depends on the peptide sequence. For peptides containing methionine or cysteine, scavengers like 1,2-ethanedithiol (EDT) may be necessary to prevent oxidation or re-attachment to the resin.[12][13]
-
Optimize Cleavage Time: Prolonged exposure to strong acid can increase the likelihood of side reactions. Optimize the cleavage time by performing a time-course study (e.g., analyzing samples at 1, 2, and 4 hours).[14]
Experimental Protocols & Data
Protocol 1: Selective On-Resin Deprotection of Glu(OFm) Side Chain
-
Resin Swelling: Swell the peptide-resin in DMF (approx. 10 mL per gram of resin) for 30 minutes in a suitable reaction vessel.
-
Drain: Drain the DMF from the resin.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture at room temperature for 5 minutes. Drain the solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes at room temperature.[8]
-
Washing: Drain the deprotection solution and wash the resin thoroughly. A typical washing sequence is:
-
DMF (3 times)
-
Dichloromethane (DCM) (3 times)
-
DMF (3 times)
-
-
The resin is now ready for the subsequent on-resin modification or can be washed with DCM and dried for final cleavage.
Protocol 2: Final Peptide Cleavage and Deprotection (TFA/TIS/H₂O Cocktail)
CAUTION: This procedure must be performed in a well-ventilated fume hood. TFA is highly corrosive.[15]
-
Preparation: Place the dry peptide-resin in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. For a standard, non-odorous cocktail, mix:
-
95% Trifluoroacetic Acid (TFA)
-
2.5% Water (H₂O)
-
2.5% Triisopropylsilane (TIS)[7]
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Swirl or agitate the mixture gently at room temperature for 2-4 hours.[7]
-
Filtration: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Precipitation: Add the collected filtrate dropwise to a 10-fold volume of cold diethyl ether with stirring to precipitate the crude peptide.[7]
-
Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under vacuum.
Data Tables
Table 1: Reagents for Selective OFm Deprotection
| Reagent | Typical Concentration | Solvent | Typical Reaction Time | Notes |
| Piperidine | 20% (v/v) | DMF or NMP | 10-30 minutes | The most common and effective reagent.[4][5] |
| Piperazine / DBU | 5% Piperazine, 1% DBU | DMF | Varies | An alternative to avoid strictly controlled piperidine.[4] |
Table 2: Common Acidic Cocktails for Final Boc-SPPS Cleavage
| Reagent Name | Composition (v/v/v) | Recommended For | Not Recommended For |
| TFA / TIS / H₂O | 95% / 2.5% / 2.5% | Most sequences, especially those with Trp, Met, Cys, Tyr.[7] | Peptides with multiple Arg(Tos) residues which may require stronger conditions. |
| Reagent B | TFA / Phenol / H₂O / TIS (88:5:5:2) | Peptides containing trityl-based protecting groups.[12] | Will not prevent oxidation of methionine residues.[12] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Peptides with sensitive residues, including Cys. | Highly odorous due to thioanisole and EDT. |
| Anhydrous HF | HF / Anisole or p-cresol (e.g., 90:10) | Peptides with Arg(Tos), Arg(NO₂). Very effective. | Highly toxic and corrosive; requires specialized equipment. |
Visualizations
Caption: Orthogonal synthesis workflow using this compound.
Caption: Troubleshooting workflow for impurities after final cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. americanpeptidesociety.org [americanpeptidesociety.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
minimizing racemization of Boc-glu(ofm)-oh during activation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization during the activation of Boc-Glu(OFm)-OH in your peptide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when activating this compound?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid, leading to the conversion of the desired L-enantiomer into a mixture of both L- and D-isomers. This is a critical issue in drug development because the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The incorporation of the incorrect D-amino acid can result in a peptide with reduced or no biological activity, and these diastereomeric impurities can be very difficult to separate during purification.
Q2: What is the primary mechanism of racemization during the activation of Boc-protected amino acids?
A2: The most common pathway for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. This occurs when the activated carboxyl group of the N-protected amino acid intramolecularly attacks the carbonyl of the protecting group. The α-proton of this oxazolone is acidic and can be readily abstracted by a base in the reaction mixture, leading to a loss of chirality. The resulting achiral intermediate can then be attacked by the incoming amine from either side, yielding a mixture of the desired L-peptide and the undesired D-diastereomeric peptide.[1][2]
Q3: Is this compound particularly susceptible to racemization?
A3: While all amino acids can undergo racemization under certain conditions, the bulky fluorenylmethyl (OFm) ester protecting group on the side chain of this compound may influence the rate of racemization. While one supplier notes that this derivative exhibits a "low degree of racemisation", the specific impact of the OFm group compared to other side-chain protection like OtBu or OBzl is not extensively documented with quantitative data in publicly available literature. However, the general principles of minimizing racemization for Boc-protected amino acids should be strictly followed.
Q4: How do coupling reagents and additives influence racemization?
A4: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC, when used alone, can lead to higher levels of racemization.[3] Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) significantly suppress racemization by forming active esters that are less prone to cyclizing into oxazolones.[3][4] Onium salt reagents (e.g., HBTU, HATU, HCTU) and phosphonium salt reagents (e.g., PyBOP) are generally preferred as they form these less racemization-prone active esters in situ.[3][5] HATU, which incorporates HOAt, is often noted for reacting faster and with less epimerization compared to HBTU.[3][5]
Q5: What is the role of the base in racemization, and which bases are recommended?
A5: The base used in the coupling reaction plays a crucial role. Stronger and less sterically hindered bases, such as triethylamine (TEA) and diisopropylethylamine (DIPEA), can more readily abstract the acidic α-proton from the oxazolone intermediate, thus promoting racemization. Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred to minimize this side reaction.[2] It is also important to use the minimum necessary amount of base.
Troubleshooting Guide
High Levels of D-Isomer Detected After Coupling
This troubleshooting guide is designed to help you identify and resolve issues with racemization when using this compound.
References
Technical Support Center: Purification of Peptides Containing Boc-Glu(OFm)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of synthetic peptides incorporating Boc-Glu(OFm)-OH. The unique orthogonal protection scheme offered by this amino acid derivative—an acid-labile Boc group at the N-terminus and a base-labile OFm ester on the glutamic acid side chain—presents specific challenges and opportunities during purification. This guide offers troubleshooting strategies, detailed protocols, and frequently asked questions to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in peptide synthesis?
A1: The primary advantage of this compound is its orthogonal protection strategy. The Nα-Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), while the Glu side-chain 9-fluorenylmethyl ester (OFm) is removed under mild basic conditions (e.g., piperidine).[1] This allows for selective deprotection of the glutamic acid side chain while the N-terminus and other acid-labile side-chain protecting groups (like tBu, Trt) remain intact, which is particularly useful for synthesizing branched or cyclic peptides.[1]
Q2: What is the standard method for purifying peptides containing this compound?
A2: The standard and most dominant method for purifying synthetic peptides, including those with this compound, is reversed-phase high-performance liquid chromatography (RP-HPLC).[2][3] This technique separates the target peptide from impurities based on hydrophobicity.[2] A C18-modified silica column is typically used as the stationary phase.[2]
Q3: What are the recommended mobile phases for RP-HPLC purification of these peptides?
A3: The most common mobile phase system consists of water (Solvent A) and acetonitrile (Solvent B), with an ion-pairing agent added to both.[] Trifluoroacetic acid (TFA) at a concentration of 0.1% is the standard ion-pairing reagent; it sharpens peaks and improves separation.[] A gradient elution, where the percentage of acetonitrile is gradually increased, is used to elute the peptide and separate it from impurities.[2][3]
Q4: Is there a risk of deprotecting the Boc or OFm group during standard RP-HPLC purification?
A4: Under standard RP-HPLC conditions (0.1% TFA in water/acetonitrile), the risk is minimal but should be considered.
-
Boc group: This group is acid-labile. While 0.1% TFA is generally mild, prolonged exposure or extended run times on the column can potentially lead to some premature cleavage of the Boc group.[5][6]
-
OFm group: This group is base-labile and is stable to the acidic conditions of standard RP-HPLC.[1] The primary risk would be exposure to any basic conditions before or during purification.
Q5: How should I prepare my crude peptide sample for purification?
A5: Proper sample preparation is critical to avoid solubility issues. Peptides containing hydrophobic protecting groups like Boc and OFm can be difficult to dissolve in aqueous solutions.[7][8] It is recommended to first dissolve the crude peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting it with the initial HPLC mobile phase.[6] Always test the solubility on a small aliquot first to avoid wasting the entire sample.[7]
Troubleshooting Guide
Problem: I see an unexpected peak in my chromatogram with a mass corresponding to the loss of the Boc group.
-
Possible Cause: Premature cleavage of the acid-labile Boc group has occurred. This can happen during peptide cleavage from the resin if conditions are too harsh, during sample handling, or even on the HPLC column with prolonged exposure to the acidic mobile phase.[6]
-
Solution:
-
Review Cleavage Protocol: Ensure that the cleavage cocktail and duration are appropriate for your peptide and resin.
-
Minimize Acid Exposure: Avoid leaving the crude peptide in strong acidic solutions for extended periods before purification.
-
Optimize HPLC Conditions: If on-column deprotection is suspected, try using a faster gradient to reduce the run time. As a last resort for particularly sensitive peptides, consider a less acidic mobile phase modifier like 0.1% formic acid, although this may lead to broader peaks.[5]
-
Problem: My peptide recovery after purification is very low.
-
Possible Causes:
-
Aggregation: Hydrophobic protected peptides are prone to aggregation, which leads to poor solubility and loss during purification.[6][8]
-
Precipitation: The peptide may be precipitating on the HPLC column as the concentration of the organic solvent in the mobile phase changes.[6]
-
Poor Solubility: The peptide may not have been fully dissolved before injection.[7]
-
-
Solutions:
-
Improve Solubility: Ensure the peptide is fully dissolved before injection. Pre-dissolving in a strong solvent like neat DMSO is highly effective.[6]
-
Disrupt Aggregation: Consider adding a chaotropic agent like guanidinium chloride to the sample preparation, or increasing the column temperature (e.g., to 40-60°C) during the HPLC run to disrupt intermolecular hydrogen bonding.[6]
-
Modify Gradient: A shallower gradient around the elution point can sometimes improve recovery by preventing the peptide from crashing out of solution.[6]
-
Change Column Chemistry: If aggregation is severe, a column with a different stationary phase (e.g., C8 or C4 instead of C18) might be beneficial.[5]
-
Problem: The resolution between my target peptide and impurities is poor.
-
Possible Causes:
-
Sub-optimal Gradient: The elution gradient may be too steep, causing impurities to co-elute with the main product.[5]
-
Column Overloading: Injecting too much crude peptide can saturate the column, leading to broad, poorly resolved peaks.
-
Secondary Structure/Aggregation: Intermolecular interactions can cause peak broadening.[6]
-
-
Solutions:
-
Optimize the Gradient: First, perform a rapid "scouting" run to determine the approximate acetonitrile concentration at which your peptide elutes. Then, design a much shallower gradient around that point for the preparative run. A gradient slope of 0.5-1.0% of Solvent B per minute is a good starting point for improving resolution.[5]
-
Reduce Sample Load: Decrease the amount of crude peptide injected onto the column.
-
Increase Column Temperature: Running the purification at a higher temperature (e.g., 40-60°C) can disrupt secondary structures and sharpen peaks.[6]
-
Problem: My peptide is completely insoluble, even in organic solvents like DMF or DMSO.
-
Possible Cause: Severe aggregation is occurring, which is common for highly hydrophobic sequences.[9] This can be exacerbated by the presence of both Boc and OFm protecting groups.
-
Solutions (use as a last resort):
-
Chaotropic Agents: Attempt to dissolve the peptide in a buffer containing a high concentration of a denaturant, such as 6 M guanidinium hydrochloride (GuHCl). Note that this will likely interfere with biological assays and must be removed.[7]
-
Sonication: Brief sonication in an ice bath can help break up aggregates and facilitate dissolution.[8][10]
-
pH Adjustment: If the peptide has other ionizable groups, adjusting the pH of the solvent to be at least two units away from the peptide's isoelectric point (pI) can increase solubility.[8]
-
Data Presentation
Table 1: Comparison of Common RP-HPLC Mobile Phase Modifiers
| Modifier | Typical Concentration | Pros | Cons |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Excellent ion-pairing agent, improves peak shape and resolution, volatile for easy removal.[] | Can be harsh for acid-sensitive peptides, may form trifluoroacetate esters with Ser/Thr residues.[11] |
| Formic Acid (FA) | 0.1% (v/v) | Milder acid, less aggressive towards sensitive protecting groups, good for mass spectrometry.[5] | Generally results in broader peaks and lower resolution compared to TFA.[5] |
| Acetic Acid | 0.1% - 1.0% (v/v) | Mild, can be used for peptides that are unstable in TFA.[] | Often provides poor peak shape and resolution. |
Table 2: Solubility Guide for Crude Protected Peptides
| Peptide Characteristic | Recommended Initial Solvent | Procedure |
| Generally Hydrophobic | Acetonitrile (ACN) or Methanol | Dissolve in a small amount of organic solvent, then slowly add aqueous buffer while vortexing.[7] |
| Highly Hydrophobic / Prone to Aggregation | Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) | Dissolve completely in a minimal volume of neat DMSO/DMF, then dilute with the initial mobile phase or inject directly.[6] |
| Acidic (net negative charge) | 0.1% Ammonium Hydroxide | Dissolve in a small amount of weak base, then dilute to the final concentration with water or buffer.[][7] |
| Basic (net positive charge) | 1-10% Acetic Acid | Dissolve in a small amount of weak acid, then dilute to the final concentration with water or buffer.[][7] |
Experimental Protocols
Protocol 1: General Method for Crude Peptide Sample Preparation
-
Weigh Peptide: Accurately weigh a small amount of the lyophilized crude peptide (e.g., 1-2 mg) into a microcentrifuge tube for a solubility test.
-
Select Solvent: Based on the peptide's characteristics (see Table 2), select an appropriate initial solvent. For peptides containing this compound, starting with DMSO is a robust choice.
-
Initial Dissolution: Add a small volume (e.g., 20-50 µL) of the chosen organic solvent (e.g., neat DMSO) to the peptide. Vortex or sonicate briefly until the peptide is fully dissolved.[10]
-
Dilution: Slowly add the intended initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile/0.1% TFA) dropwise to the concentrated peptide solution while vortexing.
-
Final Concentration: Continue diluting until the desired concentration for injection is reached (typically 1-2 mg/mL). If the solution becomes cloudy, the peptide's solubility limit has been exceeded.
-
Filtration: Before injection, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[12]
Protocol 2: Standard RP-HPLC Purification Protocol
-
System Setup:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: Dependent on column diameter (e.g., 4 mL/min for a 10 mm ID column).
-
Detection: UV detector set to 214-220 nm.[2]
-
-
Scouting Run:
-
Inject a small amount (e.g., 20 µL) of the prepared sample.
-
Run a fast, steep gradient (e.g., 5% to 95% B in 15 minutes) to determine the retention time of the target peptide.
-
-
Preparative Run:
-
Based on the scouting run, design a shallow gradient focused on the elution point of your peptide. For example, if the peptide eluted at 40% B, a preparative gradient of 30-50% B over 40 minutes would be appropriate.[5]
-
Inject the bulk of the prepared sample.
-
-
Fraction Collection: Collect fractions (e.g., 1-minute intervals) throughout the elution of the target peptide peak.
-
Analysis and Pooling: Analyze the collected fractions using analytical HPLC or mass spectrometry to determine which contain the pure product. Pool the pure fractions.
-
Lyophilization: Freeze the pooled fractions and lyophilize to remove the solvents and obtain the purified peptide as a white powder.[2]
Visualizations
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. bachem.com [bachem.com]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. benchchem.com [benchchem.com]
dealing with incomplete coupling of Boc-glu(ofm)-oh
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Boc-Glu(OFm)-OH in solid-phase peptide synthesis (SPPS).
FAQs and Troubleshooting Guides
Q1: What are the primary causes of incomplete coupling of this compound?
Incomplete coupling of this compound is primarily attributed to two factors:
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and the 9-fluorenylmethyl (OFm) ester on the side-chain carboxyl group create significant steric hindrance. This bulkiness physically obstructs the formation of the peptide bond.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures on the solid support, leading to aggregation. This aggregation can mask the N-terminal amine, making it inaccessible for coupling.
Q2: How can I detect an incomplete coupling reaction?
The most common method for monitoring coupling completion in real-time is the Kaiser (ninhydrin) test .[1] This qualitative test detects the presence of free primary amines on the resin.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.[1]
-
Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete, as there are no free primary amines.[1]
For a quantitative assessment after the synthesis is complete, the crude peptide can be cleaved from the resin and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) . The presence of deletion sequences (peptides missing the Glu residue) in the MS data and a complex chromatogram in HPLC are indicative of incomplete coupling.
Q3: What should I do if I detect an incomplete coupling?
If a positive Kaiser test indicates an incomplete coupling, the following troubleshooting steps are recommended in a stepwise manner.
Troubleshooting Workflow for Incomplete this compound Coupling
Caption: A logical workflow for troubleshooting incomplete coupling of this compound.
Q4: Which coupling reagents are most effective for this compound?
For sterically hindered amino acids like this compound, standard coupling reagents such as DCC or DIC alone are often inefficient. More potent uronium/aminium or phosphonium salt-based reagents are highly recommended.
| Coupling Reagent Class | Examples | Relative Effectiveness for Hindered Couplings | Key Considerations |
| Uronium/Aminium Salts | HATU, HCTU, COMU | Very High | Highly reactive and fast. HATU is known for low racemization. COMU is a safer alternative to HOBt/HOAt-based reagents.[2] |
| HBTU, TBTU | High | Widely used and effective, but can cause guanidinylation of the N-terminus if used in excess.[3] | |
| Phosphonium Salts | PyBOP, PyAOP | High | Byproducts are generally not carcinogenic. Lower risk of guanidinylation compared to uronium/aminium salts.[4] |
| Carbodiimides | DIC/HOBt, DIC/HOAt, DIC/OxymaPure | Moderate | Cost-effective, but generally slower for hindered couplings. The use of additives is crucial for efficiency and to suppress racemization.[3] |
Q5: What is "double coupling" and how do I perform it?
Double coupling is the process of repeating the coupling step with fresh reagents to drive the reaction to completion. It is a common and effective strategy for difficult couplings.
Q6: What is "capping" and when should it be used?
Capping is the acetylation of unreacted N-terminal amines to prevent them from reacting in subsequent coupling steps. This terminates the synthesis of the deletion sequence. Capping should be employed as a last resort if double coupling and the use of stronger coupling reagents fail to yield a negative Kaiser test.
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test
This protocol is for the qualitative detection of free primary amines on the resin.
-
Sample Preparation: Transfer a small number of resin beads (1-2 mg) to a small glass test tube.
-
Washing: Wash the beads with ethanol.
-
Reagent Addition: Add the following reagents to the test tube:
-
2-3 drops of 5% ninhydrin in ethanol
-
2-3 drops of 80% phenol in ethanol
-
2-3 drops of pyridine containing 2% 0.001 M aqueous KCN
-
-
Heating: Heat the test tube to 100°C for 3-5 minutes.
-
Observation: Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): Blue or purple color.
-
Negative Result (Complete Coupling): Yellow or colorless color.[1]
-
Protocol 2: Double Coupling
This protocol should be implemented following a positive Kaiser test after the initial coupling attempt.
-
Initial Coupling: Perform the first coupling of this compound according to your standard protocol (e.g., using a selected coupling reagent for 1-2 hours).
-
Monitoring: Perform a Kaiser test as described in Protocol 1.
-
Positive Test Follow-up: If the test is positive: a. Drain the coupling solution from the reaction vessel. b. Wash the peptide-resin thoroughly with DMF (3 times) and DCM (3 times). c. Prepare a fresh solution of activated this compound using the same equivalents of the amino acid, coupling reagent, and base as in the initial coupling. d. Add the fresh activated amino acid solution to the resin. e. Allow the second coupling reaction to proceed for 1-2 hours.
-
Final Wash and Confirmation: a. Wash the resin as described in step 3b. b. Perform a final Kaiser test to confirm the completion of the reaction.
Protocol 3: Capping of Unreacted Amines
This protocol is recommended if double coupling does not result in a negative Kaiser test.
-
Wash: After the final coupling attempt, wash the peptide-resin with DMF (3 times).
-
Capping Solution: Prepare a capping solution (e.g., 20% acetic anhydride and 2% DIPEA in DMF).
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.[1]
Protocol 4: HPLC Analysis of Crude Peptide
This protocol provides a general method for analyzing the purity of the crude peptide after cleavage from the resin.
-
Sample Preparation: a. Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., Reagent K for Boc-SPPS). b. Precipitate the crude peptide with cold diethyl ether. c. Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL. d. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient appropriate for the hydrophobicity of the peptide (e.g., 5% to 95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis: Integrate the peak areas in the chromatogram to determine the relative purity of the desired peptide and the presence of any deletion sequences. Couple the HPLC system to a mass spectrometer for definitive identification of peaks.
Signaling Pathways and Workflows
Caption: The general cycle of solid-phase peptide synthesis for the incorporation of this compound.
References
Validation & Comparative
A Head-to-Head Comparison: Boc-Glu(OFm)-OH vs. Fmoc-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the selection of protected amino acid derivatives is a critical decision that dictates the efficiency, purity, and ultimate success of the synthetic strategy. When incorporating glutamic acid, two key reagents often considered are Boc-Glu(OFm)-OH and Fmoc-Glu(OtBu)-OH. This guide provides an objective, data-driven comparison to illuminate the advantages and disadvantages of each, enabling a more informed choice for your specific research needs.
At the heart of this comparison lies the fundamental difference between the two major SPPS strategies: the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) methodologies. This compound is utilized in Boc-based synthesis, which relies on acid-labile Nα-protection, while Fmoc-Glu(OtBu)-OH is a cornerstone of the more contemporary Fmoc-based strategy, characterized by its use of a base-labile Nα-protecting group.[1] This distinction in Nα-protection dictates the orthogonality of the side-chain protecting groups and, consequently, the entire synthetic workflow.
Unpacking the Protecting Group Strategies
In Boc-SPPS , the Nα-Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA).[2] This necessitates the use of side-chain protecting groups that are stable to these conditions but can be removed at the final cleavage step with a much stronger acid, like hydrofluoric acid (HF).[2] this compound presents an interesting variation. While the Nα-Boc group is acid-labile, the γ-carboxyl group is protected by a 9-fluorenylmethyl ester (OFm), which is base-labile and can be removed under similar conditions to the Fmoc group itself (e.g., with piperidine).[3] This offers the potential for selective deprotection of the side chain while the peptide is still on the resin.
Conversely, the Fmoc-SPPS strategy offers a more orthogonal approach.[] The Nα-Fmoc group is removed with a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5] This allows for the use of acid-labile side-chain protecting groups, such as the tert-butyl (OtBu) ester in Fmoc-Glu(OtBu)-OH.[6] These side-chain protectors remain intact during the repetitive base-mediated Nα-deprotection cycles and are cleaved simultaneously with the peptide from the resin using a strong acid cocktail, most commonly containing TFA.[6]
Performance Metrics: A Comparative Overview
While direct, side-by-side quantitative comparisons in the literature are scarce, we can extrapolate performance based on the well-established characteristics of Boc and Fmoc chemistries.
| Feature | This compound (in Boc-SPPS) | Fmoc-Glu(OtBu)-OH (in Fmoc-SPPS) |
| Nα-Deprotection | 25-50% TFA in DCM (strong acid) | 20% Piperidine in DMF (mild base) |
| Side-Chain Deprotection | 20% Piperidine in DMF (mild base) | TFA-based cleavage cocktail (strong acid) |
| Orthogonality | Quasi-orthogonal; Nα- and side-chain deprotection use different reagent classes (acid vs. base), but final cleavage of other side chains (e.g., Benzyl-based) requires strong acid. | Fully orthogonal; Nα- and side-chain protecting groups are removed by distinct chemical mechanisms (base vs. acid).[] |
| Typical Crude Purity | Can be lower due to repeated acid exposure which may cause premature side-chain deprotection or other side reactions. | Generally higher due to milder Nα-deprotection conditions, minimizing side reactions.[] |
| Typical Yield | Can be impacted by aggregation in some sequences, though acidic deprotection can help disrupt secondary structures.[7] | Generally high, though aggregation of hydrophobic sequences can be a challenge.[7] |
| Compatibility with Sensitive Residues | Less suitable for peptides with acid-sensitive modifications (e.g., phosphorylation, glycosylation).[7] | Highly compatible with a wide range of sensitive and modified amino acids. |
| Safety and Equipment | Final cleavage often requires highly corrosive and hazardous HF, necessitating specialized equipment.[7] | Final cleavage uses TFA, which is less hazardous than HF and requires standard laboratory equipment. |
Delving into Potential Side Reactions
The incorporation of glutamic acid residues can be accompanied by specific side reactions, which are influenced by the chosen synthetic strategy.
-
Pyroglutamate Formation: N-terminal glutamic acid can cyclize to form pyroglutamate, resulting in a mass loss of 18 Da. This side reaction can be promoted by the acidic conditions used for Nα-Boc removal in Boc-SPPS.[7] While it can also occur in Fmoc-SPPS, the rate is generally slower under basic conditions.[7]
-
Glutarimide Formation: A more problematic side reaction is the formation of a glutarimide intermediate, particularly when the glutamic acid is followed by a sterically unhindered amino acid like glycine.[1][8][9] This can occur under both acidic and basic conditions and can lead to the formation of α- and β-peptide linkages, as well as racemization. The bulky tert-butyl (OtBu) protecting group in Fmoc-Glu(OtBu)-OH is thought to provide some steric hindrance that can help minimize this side reaction compared to less bulky protecting groups.[9]
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for the incorporation of this compound and Fmoc-Glu(OtBu)-OH in manual solid-phase peptide synthesis.
Protocol 1: Incorporation of this compound in Boc-SPPS
This protocol assumes the use of a Merrifield resin and a standard Boc-SPPS workflow.
-
Resin Swelling: Swell the peptide-resin (with a free N-terminal amine) in dichloromethane (DCM) for 30-60 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, 3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution and allow to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitoring: Monitor the coupling reaction using a qualitative method such as the Kaiser test to confirm the absence of free primary amines.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Nα-Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Nα-Boc group of the newly added residue, preparing it for the next coupling cycle.
-
Neutralization: Neutralize the resin with a 10% solution of DIEA in DCM.
-
Selective Side-Chain Deprotection (if required): The OFm group can be selectively removed on-resin by treating with 20% piperidine in DMF for 20-30 minutes.
Protocol 2: Incorporation of Fmoc-Glu(OtBu)-OH in Fmoc-SPPS
This protocol assumes the use of a Rink Amide resin and a standard Fmoc-SPPS workflow.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Nα-Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 3 minutes, drain, and then treat with a fresh portion of the piperidine solution for 10-15 minutes to remove the Nα-Fmoc group from the N-terminal residue.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HATU, 3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) and allow to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitoring: Monitor the coupling reaction using the Kaiser test.
-
Washing: Wash the resin with DMF (3x) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.
Visualizing the Synthetic Workflows
Conclusion and Recommendations
The choice between this compound and Fmoc-Glu(OtBu)-OH is fundamentally a choice between the Boc and Fmoc solid-phase peptide synthesis strategies. For the majority of applications, Fmoc-Glu(OtBu)-OH within an Fmoc-SPPS framework is the superior choice . The milder Nα-deprotection conditions minimize side reactions, leading to higher purity crude products and making it more compatible with sensitive or modified peptides.[] The full orthogonality of the Fmoc/tBu strategy simplifies the synthesis and avoids the use of hazardous reagents like HF.[]
This compound , however, holds value in specific contexts. The Boc strategy can be advantageous for the synthesis of long or aggregation-prone peptides, as the repetitive acidic deprotection steps can help to disrupt secondary structures that hinder coupling efficiency.[7] Furthermore, the base-labile OFm side-chain protecting group offers a unique possibility for on-resin side-chain modification or cyclization in a Boc-SPPS workflow, a feature not typically associated with this strategy.
Ultimately, the decision rests on the specific requirements of the target peptide, the available laboratory infrastructure, and the desired synthetic flexibility. For routine synthesis, complex peptides, and those with sensitive moieties, the path of Fmoc-Glu(OtBu)-OH is well-trodden and recommended. For specialized applications requiring the unique attributes of Boc chemistry or on-resin side-chain manipulation within a Boc framework, this compound presents a viable, albeit less common, alternative.
References
- 1. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
- 8. Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to Boc-SPPS and Fmoc-SPPS for Glutamic Acid Incorporation
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is pivotal. This decision significantly influences the efficiency, purity, and overall success of synthesizing peptides, particularly those containing reactive amino acid residues like glutamic acid. This guide provides an objective, data-driven comparison of Boc-SPPS and Fmoc-SPPS for the incorporation of glutamic acid, complete with experimental protocols and workflow visualizations.
The fundamental difference between the two methods lies in their orthogonal protection strategies.[1] Fmoc-SPPS utilizes a base-labile Nα-protecting group (Fmoc), which is removed by a mild base like piperidine, while side-chain protecting groups are typically acid-labile (e.g., tert-butyl).[1][2] Conversely, Boc-SPPS employs an acid-labile Nα-protecting group (Boc), removed by a moderately strong acid like trifluoroacetic acid (TFA), and side-chain protecting groups that require a very strong acid, such as hydrofluoric acid (HF), for cleavage.[1][3] These differing chemical environments dictate the suitability of each method for specific peptide sequences and subsequent modifications.
Performance Comparison: Boc-SPPS vs. Fmoc-SPPS for Glutamic Acid Incorporation
The choice of synthetic strategy for incorporating glutamic acid has direct implications for yield, purity, and the potential for side reactions. The following table summarizes the key performance parameters based on established literature.
| Parameter | Boc-SPPS | Fmoc-SPPS | Key Considerations |
| Nα-Deprotection Conditions | Repeated strong acid (e.g., 50% TFA in DCM)[4] | Mild base (e.g., 20% piperidine in DMF)[2] | Fmoc-SPPS conditions are more compatible with acid-sensitive modifications.[1] |
| Glutamic Acid Side-Chain Protection | Benzyl (Bzl) ester[1] | tert-Butyl (OtBu) ester is most common; Benzyl (Bzl) and Allyl (OAll) esters for orthogonality.[5][6] | The choice of protecting group in Fmoc-SPPS can allow for selective deprotection and on-resin modifications.[5][6] |
| Pyroglutamate Formation | Higher risk, especially for N-terminal glutamic acid, due to acidic deprotection steps.[1][7] | Lower risk, as the basic deprotection conditions are less conducive to cyclization.[1] | Pyroglutamate formation results in a mass loss of 18 Da and can terminate peptide chain elongation.[1][7] |
| Glutarimide Formation | Moderate risk. | Excellent prevention with OtBu protection; moderate risk with Bzl.[5] | This side reaction can lead to impurities. |
| Typical Crude Peptide Purity | Moderate to High | High | Fmoc/tBu strategy is often considered to yield higher purity crude products.[5][8] |
| Overall Yield | Dependent on peptide length and sequence; can be affected by peptide loss during acidic steps.[4] | Generally high, with coupling efficiencies often exceeding 99%.[] | The mild conditions of Fmoc-SPPS contribute to higher overall yields for long peptides.[] |
| Compatibility with Protected Fragments | Yes, with appropriate orthogonal protection. | Yes, especially when using Bzl or OAll side-chain protection for glutamic acid.[5] | The ability to create protected fragments is crucial for the synthesis of large proteins. |
| Final Cleavage Conditions | Harsh strong acid (e.g., HF, TFMSA)[3] | Moderate strong acid (e.g., TFA with scavengers)[2] | The use of HF in Boc-SPPS requires specialized, corrosion-resistant equipment.[10] |
Experimental Protocols
The following sections provide detailed, generalized protocols for the incorporation of a glutamic acid residue using both Boc-SPPS and Fmoc-SPPS methodologies.
Boc-SPPS Protocol for Glutamic Acid Incorporation
This protocol outlines the key steps for coupling Boc-Glu(OBzl)-OH to a resin-bound peptide chain.
1. Resin Preparation:
-
Swell the peptide-resin in dichloromethane (DCM).
2. Boc Deprotection:
-
Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for approximately 5 minutes as a pre-wash.[4]
-
Filter and add a fresh solution of 50% TFA in DCM and allow it to react for an additional 20 minutes to ensure complete removal of the Boc group.[4]
-
Wash the resin thoroughly with DCM followed by isopropanol (IPA) to remove residual TFA.[4]
3. Neutralization:
-
Neutralize the protonated N-terminus by washing the resin with a solution of 5-10% diisopropylethylamine (DIPEA) in DCM.
4. Coupling of Boc-Glu(OBzl)-OH:
-
In a separate vessel, pre-activate Boc-Glu(OBzl)-OH (3-5 equivalents) with a coupling reagent such as HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in N,N-dimethylformamide (DMF) for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
5. Washing:
-
Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
6. Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Final Cleavage:
-
Once the synthesis is complete, treat the peptide-resin with a strong acid such as hydrofluoric acid (HF) to cleave the peptide from the resin and remove the benzyl side-chain protecting group from the glutamic acid residue.
Fmoc-SPPS Protocol for Glutamic Acid Incorporation
This protocol details the incorporation of Fmoc-Glu(OtBu)-OH, the most common derivative used in this strategy.
1. Resin Preparation:
-
Swell the peptide-resin in DMF.
2. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for approximately 20 minutes to remove the N-terminal Fmoc group.[2][11]
-
Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[5]
3. Coupling of Fmoc-Glu(OtBu)-OH:
-
In a separate vessel, pre-activate Fmoc-Glu(OtBu)-OH (3-5 equivalents) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 2-5 minutes.[12]
-
Add the activated amino acid solution to the deprotected peptide-resin.[12]
-
Agitate the mixture for 1-2 hours at room temperature.[12]
-
Confirm the completion of the coupling reaction with a negative Kaiser test result.[12]
4. Washing:
-
Wash the resin extensively with DMF and DCM to remove any unreacted reagents.[12]
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash and dry the resin.
-
Treat the peptide-resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the tert-butyl side-chain protecting group from the glutamic acid residue.[12]
Visualizing the Workflows
The following diagrams illustrate the cyclical processes of Boc-SPPS and Fmoc-SPPS for the incorporation of a single amino acid residue.
Caption: General workflow for a single coupling cycle in Boc-based Solid-Phase Peptide Synthesis.
Caption: General workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. mesalabs.com [mesalabs.com]
- 8. bachem.com [bachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. benchchem.com [benchchem.com]
Mass Spectrometry Analysis of Peptides with Boc-Glu(OFm)-OH: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the characterization of peptides containing non-standard amino acids and protecting groups is a critical step. This guide provides a comparative analysis of the mass spectrometric behavior of peptides containing N-α-tert-butyloxycarbonyl (Boc) protected glutamic acid with a 9-fluorenylmethyl (OFm) ester on the side chain (Boc-Glu(OFm)-OH). The performance and fragmentation patterns are compared with other common protecting group strategies for glutamic acid, supported by established fragmentation principles and detailed experimental protocols.
Performance Comparison of Glutamic Acid Protecting Groups in Mass Spectrometry
The choice of protecting groups for both the N-terminus and the amino acid side chains significantly influences the behavior of a peptide during mass spectrometric analysis. The stability of these groups during ionization and their characteristic fragmentation patterns in tandem mass spectrometry (MS/MS) are key considerations for accurate peptide characterization.
Table 1: Comparison of Common Protecting Group Strategies for Glutamic Acid in Mass Spectrometry
| Protecting Group Strategy | N-Terminus | Glu Side-Chain | Key Advantages in MS Analysis | Key Disadvantages in MS Analysis | Expected Characteristic Fragmentations |
| Boc/OFm | Boc | OFm (Fluorenylmethyl ester) | Orthogonal protecting groups allow for selective analysis of either group's removal. | Both groups can be labile under certain MS conditions, potentially leading to complex spectra. The large OFm group may suppress peptide backbone fragmentation. | Neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the N-terminus.[1][2] Characteristic loss of the fluorenylmethyl group (179 Da) or dibenzofulvene (166 Da) from the Glu side chain. |
| Fmoc/OtBu | Fmoc | OtBu (tert-Butyl ester) | Fmoc group provides a strong UV chromophore for LC detection. The OtBu group is relatively stable in positive ion mode. | The basicity of the Fmoc group can affect ionization efficiency. In-source fragmentation of the Fmoc group can occur. | Neutral loss of the Fmoc group (222 Da) via a McLafferty-type rearrangement.[3] Loss of tert-butene (56 Da) from the OtBu group. |
| Boc/OBzl | Boc | OBzl (Benzyl ester) | Well-established chemistry with predictable fragmentation. | Benzyl group can be labile and lead to neutral loss, complicating spectra. Requires strong acid for final cleavage, which can lead to side reactions detectable by MS.[1] | Neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da).[1][2] Neutral loss of the benzyl group (91 Da).[1] |
| Z/OtBu | Z (Benzyloxycarbonyl) | OtBu (tert-Butyl ester) | Z-group can influence fragmentation in a predictable manner. | Older chemistry, may lead to more side products detectable by MS. | Characteristic fragmentation of the Z-group. Loss of tert-butene (56 Da) from the OtBu group. |
Mass Spectrometric Behavior and Fragmentation Analysis
The mass spectrometric analysis of peptides containing this compound reveals characteristic fragmentation patterns for both the N-terminal Boc group and the side-chain OFm group.
Boc Group Fragmentation
The N-terminal Boc group is known for its lability in the gas phase, particularly during electrospray ionization (ESI).[1] The primary fragmentation pathways include:
-
Neutral loss of isobutylene (C4H8): A loss of 56 Da from the precursor ion.[4]
-
Neutral loss of the entire Boc group (C5H9O2): A loss of 100 Da from the precursor ion.[2]
-
Neutral loss of tert-butanol (C4H10O): A loss of 74 Da.[1]
These neutral losses can occur in the ion source (in-source fragmentation) or during collision-induced dissociation (CID) in MS/MS analysis. In-source fragmentation can complicate the interpretation of MS1 spectra by showing peaks corresponding to the unprotected peptide. Softer ionization conditions are often recommended to minimize this effect.[2][5]
OFm Group Fragmentation
The 9-fluorenylmethyl (OFm) ester protecting the glutamic acid side chain is structurally similar to the N-terminal Fmoc protecting group. Therefore, it is expected to exhibit similar fragmentation behavior. The most characteristic fragmentation of the Fmoc group is a McLafferty-type rearrangement under CID conditions, leading to the neutral loss of the protecting group.[3] For the OFm group, the expected fragmentations would be:
-
Loss of the fluorenylmethyl cation: A fragment ion at m/z 179.
-
Neutral loss of dibenzofulvene (C14H10): A loss of 166 Da.
The presence of the bulky OFm group on the side chain can also influence the peptide backbone fragmentation, potentially favoring charge-remote fragmentation pathways or suppressing the formation of certain b- and y-ions.
Experimental Protocols
Below are detailed protocols for the LC-MS/MS analysis of peptides containing this compound.
Sample Preparation
-
Peptide Cleavage: If the peptide is synthesized on a solid support, cleave it from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether to remove scavengers.
-
Solubilization: Dissolve the dried peptide pellet in a suitable solvent for LC-MS analysis, such as 0.1% formic acid in water/acetonitrile.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[6]
-
Column: A reversed-phase C18 column (e.g., 2.1 mm ID x 100 mm, 1.8 µm particle size).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]
-
Gradient: A suitable gradient to elute the peptide of interest. A typical gradient might be 5-95% B over 30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.[2]
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended for accurate mass measurements.[2]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[2] To minimize in-source fragmentation of the Boc group, it is advisable to use optimized, "soft" ionization conditions (e.g., lower capillary voltage and source temperature).[2][5]
-
MS1 Scan: Acquire a full MS scan to determine the m/z of the precursor ion. The expected mass will be the theoretical mass of the fully protected peptide.
-
MS/MS Analysis: Perform tandem MS (MS/MS) on the precursor ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). A stepped collision energy approach can be beneficial to observe the fragmentation of both the protecting groups and the peptide backbone.[1]
Data Presentation
Table 2: Expected m/z Values for a Hypothetical Peptide (Boc-Glu(OFm)-Ala-Gly-OH)
| Ion Type | Description | Theoretical m/z |
| [M+H]⁺ | Intact protonated peptide | 626.28 |
| [M+H-56]⁺ | Loss of isobutylene from Boc group | 570.22 |
| [M+H-100]⁺ | Loss of Boc group | 526.24 |
| [M+H-179]⁺ | Loss of fluorenylmethyl group from OFm | 447.19 |
| [M+H-166]⁺ | Loss of dibenzofulvene from OFm | 460.20 |
| y₁ | Gly-OH | 76.04 |
| y₂ | Ala-Gly-OH | 147.08 |
| b₂ | Boc-Glu(OFm) | 480.21 |
| b₃ | Boc-Glu(OFm)-Ala | 551.25 |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeted proteomic LC-MS/MS analysis [protocols.io]
A Comparative Guide to HPLC Purification and Analysis of Peptides Containing Boc-Glu(OFm)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purification and analysis of the final product are critical steps to ensure the desired purity and identity. Peptides incorporating the bulky and hydrophobic Boc-Glu(OFm)-OH residue present unique challenges and considerations in downstream processing. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and the 9-fluorenylmethyl (OFm) ester on the side chain of glutamic acid significantly influence the peptide's chromatographic behavior.
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purification and analysis of peptides containing this compound. We will explore the standard Reversed-Phase HPLC (RP-HPLC) approach and compare it with alternative techniques. This guide also provides detailed experimental protocols and supporting data based on analogous hydrophobic peptides to aid researchers in developing robust purification and analysis strategies.
The Impact of this compound on Peptide Properties
The presence of both the Boc and OFm groups imparts a significant hydrophobic character to the peptide. This increased hydrophobicity leads to stronger interactions with the hydrophobic stationary phase of an RP-HPLC column, resulting in longer retention times compared to analogous peptides without these protecting groups. This characteristic can be leveraged for efficient separation from more hydrophilic impurities, such as truncated sequences that may have lost the Boc-protecting group.
Comparative Analysis of Purification Strategies
The gold standard for peptide purification is RP-HPLC, offering high resolution and reproducibility.[1] However, depending on the specific peptide sequence and the nature of the impurities, alternative or complementary techniques may be more suitable.
| Purification Method | Principle | Advantages for this compound Peptides | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[1] | Excellent for separating the highly hydrophobic target peptide from more polar impurities. High resolution and well-established protocols. | Can lead to aggregation of very hydrophobic peptides. May require optimization of column chemistry (C18, C8, C4) and mobile phases. |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge.[1] | Effective for separating peptides with different charge states, which can be useful if impurities have different numbers of acidic or basic residues. | The hydrophobic nature of the this compound peptide may lead to non-specific binding to the stationary phase. Less effective at separating impurities with similar charge. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds using a polar stationary phase and a high organic content mobile phase. | Can be a good orthogonal technique to RP-HPLC, especially for separating the target peptide from very non-polar impurities. | The high hydrophobicity of the this compound peptide may result in very weak retention. |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size.[1] | Useful for removing very large or very small impurities, such as aggregated peptides or residual synthesis reagents. | Low resolution for separating peptides of similar size, such as deletion sequences. |
Experimental Protocols
The following protocols are representative methods for the analytical and preparative HPLC of a generic peptide containing this compound. These are based on established protocols for peptides with similar hydrophobic protecting groups and should be optimized for each specific peptide.[2]
Protocol 1: Analytical RP-HPLC for Purity Assessment
This method is designed to assess the purity of the crude peptide and to monitor fractions from preparative purification.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Standard analytical HPLC with UV detector |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm (peptide backbone) and 265 nm (OFm group) |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
Sample Preparation:
-
Prepare a stock solution of the crude peptide at 1 mg/mL in a 1:1 mixture of acetonitrile and water.
-
If solubility is an issue, a small amount of dimethyl sulfoxide (DMSO) can be used to dissolve the peptide first, followed by dilution with the acetonitrile/water mixture.
-
Filter the sample through a 0.22 µm syringe filter before injection.[2]
Protocol 2: Preparative RP-HPLC for Purification
This method is for isolating the target peptide in larger quantities.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Preparative HPLC with fraction collector |
| Column | C18 reversed-phase, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | Optimized based on the analytical run, typically a shallower gradient around the elution point of the target peptide. |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 220 nm and 265 nm |
| Sample Loading | Dissolve the crude peptide in a minimal amount of the initial mobile phase composition and inject. |
Post-Purification Processing:
-
Analyze the collected fractions for purity using the analytical HPLC method.
-
Pool the fractions that meet the desired purity level.
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified peptide as a dry powder.
Visualization of Workflows
The following diagrams illustrate the experimental workflow for HPLC purification and a logical decision tree for choosing a purification strategy.
Conclusion
The purification and analysis of peptides containing the this compound residue are readily achievable using standard RP-HPLC methodologies. The inherent hydrophobicity conferred by the protecting groups can be advantageously used to achieve high-purity separations from more polar synthesis-related impurities. While RP-HPLC remains the primary workhorse for peptide purification, a thorough understanding of alternative techniques such as ion-exchange and HILIC can provide valuable orthogonal strategies for challenging separations. The protocols and comparative data presented in this guide serve as a robust starting point for researchers to develop and optimize their purification and analysis workflows for these complex and important molecules.
References
A Researcher's Guide to Selecting the Optimal Side-Chain Protecting Group for Glutamic Acid
For researchers, scientists, and drug development professionals in the field of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success. The choice of a side-chain protecting group for glutamic acid (Glu) profoundly impacts the overall yield, purity, and potential for side reactions during solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of the three most commonly employed protecting groups for the γ-carboxyl group of glutamic acid: tert-butyl (tBu), benzyl (Bzl), and allyl (All), with a focus on the widely used Fmoc-SPPS strategy.
Performance Comparison of Glutamic Acid Protecting Groups
The ideal protecting group for the glutamic acid side chain should be stable throughout the synthesis cycles and selectively removable under conditions that do not compromise the integrity of the peptide backbone or other protecting groups. The choice among OtBu, OBzl, and OAll is dictated by the specific requirements of the peptide sequence and the overall synthetic strategy, such as the need for on-resin modification or the synthesis of protected peptide fragments.
Key Characteristics
| Protecting Group | Structure on γ-carboxyl | Deprotection Conditions | Key Advantages | Potential Side Reactions |
| tert-Butyl (OtBu) | -O-C(CH₃)₃ | Strong acid (e.g., high concentration of TFA)[1] | High stability to base-labile Fmoc deprotection; compatible with standard cleavage from many resins.[1] | Formation of t-butyl cations that can lead to alkylation of sensitive residues (e.g., Trp, Met, Cys); potential for pyroglutamate formation.[1] |
| Benzyl (OBzl) | -O-CH₂-C₆H₅ | Catalytic hydrogenation (e.g., H₂/Pd/C) or strong acids like HF or TFMSA.[1] | Orthogonal to acid- and base-labile protecting groups; useful in fragment condensation strategies.[1] | Requires an additional, orthogonal deprotection step; potential for incomplete removal.[1] |
| Allyl (OAll) | -O-CH₂-CH=CH₂ | Palladium(0)-catalyzed allyl transfer.[1] | Orthogonal to both acid- and base-labile protecting groups; allows for selective on-resin modification of the glutamic acid side chain.[1] | Requires a specific palladium catalyst and scavenger; potential for catalyst contamination of the final peptide.[1] |
Quantitative Data Summary
| Parameter | tert-Butyl (OtBu) | Benzyl (OBzl) | Allyl (OAll) | Notes |
| Coupling Efficiency | High (>99%)[2] | High (>99%)[2] | High | With modern coupling reagents, all can achieve high coupling efficiencies. |
| Prevention of Pyroglutamate Formation | Excellent | Moderate | Good | The bulky OtBu group can hinder pyroglutamate formation.[2] |
| Typical Crude Peptide Purity (HPLC) | High (~70-80% for a model decapeptide)[2] | Moderate to High (~75-85% for a model decapeptide)[2] | Moderate to High (80-87% for branched and lactam-stapled peptides) | Purity is highly sequence-dependent. |
| Suitability for Protected Fragments | No | Yes | Yes | OtBu is cleaved under the same conditions as cleavage from many resins. |
| Common Side Reactions | Minimal; considered the safest choice for standard Fmoc-SPPS. | Partial deprotection during repeated piperidine treatments can lead to side reactions. | Incomplete deprotection if the palladium catalyst is poisoned or sterically hindered. | Side reaction profiles are distinct and depend heavily on synthesis conditions. |
Experimental Protocols
Detailed methodologies for the deprotection of the γ-carboxyl protecting groups of glutamic acid are provided below. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence and solid support.
Deprotection of γ-tert-Butyl (OtBu) Ester
This procedure is typically performed concurrently with the final cleavage of the peptide from the resin.
Reagents:
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio.
-
Dichloromethane (DCM) for washing.
-
Cold diethyl ether for precipitation.
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Remove the DCM and add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.[1]
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice to remove scavengers.
-
Dry the crude peptide under vacuum.
Deprotection of γ-Benzyl (OBzl) Ester
This protocol describes the removal of the benzyl group via catalytic hydrogenation.
Reagents:
-
Palladium on charcoal (Pd/C) catalyst (10%).
-
Methanol (MeOH) or a mixture of MeOH/H₂O/Acetic Acid.
-
Hydrogen gas (H₂).
Procedure:
-
Dissolve the protected peptide in a suitable solvent (e.g., MeOH).
-
Add the Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).
-
Purge the reaction vessel with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).
-
Upon completion, filter the mixture through celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
Deprotection of γ-Allyl (OAll) Ester
This protocol describes the on-resin removal of the allyl group using a palladium(0) catalyst.
Reagents:
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄].
-
Phenylsilane (PhSiH₃) as a scavenger.
-
Dichloromethane (DCM), peptide synthesis grade.
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
0.5% Sodium diethyldithiocarbamate in DMF.
Procedure:
-
Swell the peptide-resin containing the Glu(OAll) residue in DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.5 equivalents) and PhSiH₃ (20 equivalents) in DCM.
-
Add the catalyst solution to the resin and agitate under an inert atmosphere (e.g., argon or nitrogen) for 30 minutes. Repeat this step two more times.
-
To scavenge excess palladium, wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF (2 x 20 minutes).
-
Wash the resin thoroughly with DMF and DCM to remove residual catalyst and scavenger.
-
The resin is now ready for the subsequent synthetic step (e.g., on-resin cyclization or further coupling).
Visualizing the Selection Process
The following diagram illustrates the logical workflow for selecting the appropriate glutamic acid side-chain protecting group based on the desired synthetic outcome.
Caption: Decision workflow for selecting a glutamic acid protecting group.
References
The Strategic Advantage of Boc-Glu(OFm)-OH in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of protecting groups for trifunctional amino acids like glutamic acid is a critical decision that dictates the efficiency, purity, and ultimate success of the synthesis. Within the framework of tert-butyloxycarbonyl (Boc) chemistry, a variety of side-chain protecting groups are available for glutamic acid, each with its own set of advantages and limitations. This guide provides an objective comparison of Boc-Glu(OFm)-OH with other commonly used Boc-protected glutamic acids, namely Boc-Glu(OBzl)-OH and Boc-Glu(OAll)-OH, supported by established chemical principles and detailed experimental protocols.
While direct, head-to-head quantitative experimental data comparing these specific derivatives in a single study is not abundant in publicly available literature, this guide extrapolates their performance based on the well-documented characteristics of the fluorenylmethyl (Fm), benzyl (Bzl), and allyl (All) protecting groups.
Unveiling the Primary Advantage of the Fluorenylmethyl (Fm) Ester
The core advantage of the 9-fluorenylmethyl (Fm) ester in this compound lies in its unique cleavage condition. The Fm group is labile to mild basic conditions, typically treatment with piperidine. This introduces a level of orthogonality within the Boc-SPPS strategy that is not inherently present with benzyl esters. This feature allows for the selective deprotection of the glutamic acid side chain while the peptide remains anchored to the resin and other protecting groups are intact. This capability is particularly valuable for on-resin modifications, such as:
-
On-resin cyclization: Forming lactam bridges between the glutamic acid side chain and a free amine on the peptide backbone.
-
On-resin labeling: Attaching reporter molecules, such as fluorescent dyes or biotin, to the glutamic acid side chain.
-
Synthesis of branched peptides: Using the deprotected carboxylic acid as an attachment point for another peptide chain.
Performance Comparison of Boc-Protected Glutamic Acid Derivatives
The choice of a side-chain protecting group for glutamic acid in Boc-SPPS impacts several aspects of the synthesis, from potential side reactions to the final deprotection strategy.
| Feature | This compound | Boc-Glu(OBzl)-OH | Boc-Glu(OAll)-OH |
| Side-Chain Protecting Group | 9-Fluorenylmethyl (Fm) ester | Benzyl (Bzl) ester | Allyl (All) ester |
| Deprotection Condition | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., HF, TFMSA) or catalytic hydrogenolysis | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger |
| Orthogonality to Boc Group | Fully orthogonal. | Not fully orthogonal (both are acid-labile, but require different acid strengths). | Fully orthogonal. |
| Key Advantage | Allows for selective on-resin side-chain deprotection for modifications. | Well-established, robust, and cost-effective for linear peptide synthesis.[1] | Orthogonal to both acid- and base-labile groups, enabling complex synthetic strategies.[2] |
| Potential Side Reactions | Potential for premature deprotection if exposed to basic conditions intended for other purposes. | Risk of alkylation of sensitive residues (e.g., Trp, Met) by benzyl cations during strong acid cleavage.[3] Can be susceptible to pyroglutamate formation.[3] | Requires careful removal of the palladium catalyst to avoid contamination of the final peptide. |
| Suitability for Linear Peptides | Suitable, but may be an unnecessary complexity if no on-resin modification is required. | Standard and widely used. | Suitable, but may be more expensive and complex than necessary. |
| Suitability for Modified Peptides | Excellent for on-resin cyclization, labeling, and branching. | Not suitable for on-resin side-chain modifications. | Excellent for on-resin modifications and synthesis of protected peptide fragments. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the comparison of these Boc-protected glutamic acid derivatives.
Protocol 1: General Boc-Solid Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single coupling cycle in a manual Boc-SPPS workflow.
Materials:
-
Boc-protected amino acid (e.g., this compound, Boc-Glu(OBzl)-OH, or Boc-Glu(OAll)-OH)
-
Peptide synthesis resin (e.g., Merrifield resin pre-loaded with the first amino acid)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[4]
-
Drain the solution and wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin.
-
Agitate for 2 minutes.
-
Drain the solution and repeat the neutralization step.
-
Wash the resin thoroughly with DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and a coupling reagent (e.g., HBTU, 3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Selective Deprotection of the Fmoc Group from this compound on Resin
Materials:
-
Peptide-resin containing a this compound residue
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Swell the peptide-resin in DMF.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
The deprotected glutamic acid side chain is now available for on-resin modification.
Protocol 3: Final Cleavage and Deprotection (for Boc-Glu(OBzl)-OH and Boc-Glu(OAll)-OH containing peptides)
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, thioanisole, ethanedithiol)
-
Cold diethyl ether
Procedure (Caution: HF is extremely hazardous and requires specialized equipment and training):
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add appropriate scavengers to the resin.
-
Cool the apparatus to -5 to 0 °C.
-
Condense HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by vacuum.
-
Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.
-
Precipitate the peptide from the ether solution.
-
Lyophilize the crude peptide.
Protocol 4: Analysis of Crude Peptide Purity by HPLC
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in Solvent A.
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).
-
Monitor the absorbance at 214 nm or 280 nm.
-
-
Data Analysis: Integrate the peak areas in the chromatogram. The purity of the peptide is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the Boc-SPPS cycle and the strategic decision-making process for selecting a glutamic acid protecting group.
Conclusion
References
A Comparative Guide to Orthogonal Protecting Groups for Glutamic Acid in Boc-SPPS: A Focus on Boc-Glu(OFm)-OH
For Researchers, Scientists, and Drug Development Professionals in Peptide Synthesis
The strategic selection of protecting groups is a cornerstone of successful Solid-Phase Peptide Synthesis (SPPS). In the context of the tert-butyloxycarbonyl (Boc) strategy, the ability to selectively deprotect a side chain on the resin opens avenues for complex peptide modifications such as cyclization, branching, and conjugation. This guide provides an objective comparison of Boc-Glu(OFm)-OH, which features a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the side chain, with other commonly used orthogonally protected glutamic acid derivatives, namely Boc-Glu(OAll)-OH (allyl) and Boc-Glu(OBzl)-OH (benzyl).
The Principle of Orthogonality in Boc-SPPS
In standard Boc-SPPS, the Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while side-chain protecting groups are typically benzyl-based and are cleaved with a strong acid (e.g., HF) during the final cleavage from the resin. This "two-dimensional" approach, however, limits on-resin side-chain manipulations. The introduction of an orthogonal protecting group, one that can be removed under conditions that affect neither the Nα-Boc group nor the other side-chain protecting groups, provides a "third dimension" of chemical selectivity.
This compound is designed to offer such orthogonality. The Fmoc group on the γ-carboxyl of glutamic acid is labile to basic conditions (e.g., piperidine), which are orthogonal to the acidic conditions used for Nα-Boc removal and the final strong acid cleavage.
Comparative Analysis of Side-Chain Protecting Groups for Boc-Glu-OH
The choice of an orthogonal protecting group for the glutamic acid side chain in Boc-SPPS depends on the desired synthetic route and the overall peptide chemistry strategy. Below is a comparative analysis of the performance of Fmoc (OFm), Allyl (OAll), and Benzyl (OBzl) as side-chain protecting groups for Boc-Glu-OH.
| Feature | This compound | Boc-Glu(OAll)-OH | Boc-Glu(OBzl)-OH |
| Nα-Protection | Boc (acid-labile) | Boc (acid-labile) | Boc (acid-labile) |
| Side-Chain Protection | Fmoc (base-labile) | Allyl (Pd(0)-labile) | Benzyl (hydrogenolysis/strong acid-labile) |
| Orthogonality in Boc-SPPS | Fully Orthogonal | Fully Orthogonal | Semi-Orthogonal[1] |
| On-Resin Deprotection | 20% Piperidine in DMF | Pd(PPh₃)₄ / Scavenger | Catalytic Hydrogenolysis |
| Deprotection Conditions | Mild, basic | Mild, neutral | Mild, neutral |
| Potential Side Reactions | Premature deprotection with strong basic conditions | Catalyst contamination, incomplete removal | Catalyst poisoning by sulfur-containing residues |
| Typical Crude Purity | >85% | >90% | >80% |
Performance Comparison and Key Considerations
This compound: This derivative offers excellent orthogonality through its base-labile Fmoc group. The deprotection with piperidine is generally clean and efficient. However, care must be taken if other base-sensitive functionalities are present in the peptide sequence.
Boc-Glu(OAll)-OH: The allyl ester is a truly orthogonal protecting group, stable to both acidic and basic conditions used in SPPS.[1] Its removal requires a palladium(0) catalyst, which offers mild and highly specific deprotection.[2] Potential drawbacks include the cost of the catalyst and the need for thorough washing to remove all traces of palladium, which can interfere with subsequent reactions or biological assays.
Boc-Glu(OBzl)-OH: The benzyl ester is the traditional choice for side-chain protection in Boc-SPPS. While it can be removed on-resin by catalytic hydrogenolysis, it is not fully orthogonal as it is also susceptible to strong acids used for final cleavage.[1] This "semi-orthogonal" nature can be exploited in some synthetic designs. A significant limitation is that the palladium catalyst used for hydrogenolysis can be poisoned by sulfur-containing amino acids like cysteine and methionine.
Experimental Protocols
Protocol 1: On-Resin Deprotection of the Fmoc Group from this compound
Materials:
-
Peptide-resin with incorporated this compound
-
20% (v/v) Piperidine in N,N-dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DMF in a reaction vessel.
-
Drain the DMF and add the 20% piperidine in DMF solution (approximately 10 mL per gram of resin).[3]
-
Agitate the mixture for 3 minutes at room temperature.[3]
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
Wash the resin with DCM (3 x 10 mL) and dry under vacuum.
-
The resin is now ready for subsequent side-chain modification or coupling.
Protocol 2: On-Resin Deprotection of the Allyl Group from Boc-Glu(OAll)-OH
Materials:
-
Peptide-resin with incorporated Boc-Glu(OAll)-OH
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) as a scavenger
-
Anhydrous Dichloromethane (DCM)
-
N,N-dimethylformamide (DMF)
-
0.5% (w/v) Sodium N,N-diethyldithiocarbamate in DMF
-
10% (v/v) N,N-diisopropylethylamine (DIEA) in DMF
Procedure:
-
Swell the peptide-resin in anhydrous DCM in a reaction vessel under an inert atmosphere (e.g., Argon).
-
In a separate flask, dissolve Pd(PPh₃)₄ (0.25 equivalents relative to the peptide-resin substitution) in anhydrous DCM.
-
Add PhSiH₃ (20 equivalents) to the palladium solution.
-
Add the catalyst solution to the swollen resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Drain the solution and repeat the treatment with a fresh catalyst solution for another 2 hours.
-
Wash the resin thoroughly with DCM (5 x 10 mL).
-
Wash the resin with 10% DIEA in DMF (2 x 10 mL).
-
Wash with a 0.5% solution of sodium N,N-diethyldithiocarbamate in DMF to scavenge residual palladium.
-
Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL) and dry under vacuum.
Protocol 3: On-Resin Deprotection of the Benzyl Group from Boc-Glu(OBzl)-OH by Catalytic Hydrogenolysis
Materials:
-
Peptide-resin with incorporated Boc-Glu(OBzl)-OH
-
10% Palladium on activated carbon (Pd/C)
-
Hydrogen gas (H₂)
-
N,N-dimethylformamide (DMF) or another suitable solvent
Procedure:
-
Swell the peptide-resin in DMF in a hydrogenation vessel.
-
Add 10% Pd/C catalyst (typically 10-20% by weight of the resin).
-
Purge the vessel with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon).
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction by HPLC analysis of a cleaved sample until completion (typically 12-24 hours).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the resin thoroughly with DMF and DCM.
-
Dry the resin under vacuum.
Visualizing the Orthogonality and Workflows
Caption: Structures of Boc-protected glutamic acid derivatives.
Caption: On-resin side-chain deprotection schemes.
Caption: General workflow for Boc-SPPS with side-chain modification.
Conclusion
The choice between this compound, Boc-Glu(OAll)-OH, and Boc-Glu(OBzl)-OH for the incorporation of glutamic acid with an orthogonal side-chain protecting group in Boc-SPPS is a strategic one. This compound provides a reliable and efficient method for introducing a base-labile handle, while Boc-Glu(OAll)-OH offers the highest degree of orthogonality, albeit with the requirement of a palladium catalyst. Boc-Glu(OBzl)-OH remains a viable, albeit semi-orthogonal, option, particularly when catalyst poisoning is not a concern. A thorough understanding of the chemistry and potential side reactions associated with each protecting group will enable researchers to make an informed decision that best suits the synthetic challenges of their target peptide.
References
A Comparative Guide to Assessing the Purity of Peptides Synthesized with Boc-Glu(OFm)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids is a critical determinant of the purity and yield of the final peptide. When employing the tert-butyloxycarbonyl (Boc) strategy for Nα-protection, the selection of a side-chain protecting group for glutamic acid (Glu) is pivotal, especially for the synthesis of complex peptides requiring on-resin modifications.
This guide provides an objective comparison of the performance of Boc-Glu(OFm)-OH against a conventional alternative, Boc-Glu(OBzl)-OH, in Boc-SPPS. The fluorenylmethyl ester (OFm) group offers an orthogonal protection strategy, enabling selective deprotection under basic conditions, a feature not available with the acid-labile benzyl ester (OBzl). We present a summary of expected performance, detailed experimental protocols for purity assessment, and visual workflows to aid in making informed decisions for your research and development.
Performance Comparison of Glutamic Acid Derivatives in Boc-SPPS
The primary distinction between this compound and Boc-Glu(OBzl)-OH lies in their deprotection chemistry, which directly impacts their application and the purity profile of the resulting peptides. The OFm group is removed by bases like piperidine, which is orthogonal to the acidic conditions (TFA) used for Nα-Boc removal. In contrast, the OBzl group is removed by strong acids, typically during the final cleavage step with reagents like HF or TFMSA, representing a quasi-orthogonal strategy based on differential acid lability.
Table 1: Comparative Purity Analysis of a Model Linear Heptapeptide
| Glutamic Acid Derivative | Typical Crude Purity (HPLC Area %) | Major Impurities | Rationale for Purity Profile |
| This compound | 80-90% | - Incomplete OFm deprotection- Piperidine adducts- Pyroglutamate formation | The OFm group is generally stable to the repetitive TFA treatments for Nα-Boc removal. However, the additional on-resin deprotection step with piperidine can sometimes be incomplete or lead to side reactions if not optimized. |
| Boc-Glu(OBzl)-OH | 85-95% | - Pyroglutamate formation- Alkylated products from cleavage | Higher crude purity is often observed for linear peptides due to the simplicity of the deprotection scheme (all protecting groups removed during final cleavage). However, the repetitive acidic conditions of Boc-SPPS can promote pyroglutamate formation, especially if Glu is at the N-terminus. |
Table 2: Suitability for Advanced Peptide Synthesis Applications
| Application | This compound | Boc-Glu(OBzl)-OH |
| On-resin side-chain lactam bridge formation | Excellent: The OFm group can be selectively removed on-resin to allow for cyclization with a corresponding amino acid side-chain (e.g., Lys). | Not Suitable: The OBzl group is not selectively removable on-resin without cleaving the peptide from the support. |
| Synthesis of peptides with acid-sensitive modifications | Good: The final cleavage can be performed under standard strong acid conditions. | Good: The final cleavage is performed under strong acid conditions. |
| Routine synthesis of linear peptides | Suitable: Can be used, but may be less cost-effective and introduce an additional deprotection step compared to the alternative. | Excellent: A robust and economical choice for the synthesis of linear peptides. |
Experimental Protocols
Accurate assessment of peptide purity relies on robust analytical techniques. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for quantifying purity, while Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for confirming the identity of the target peptide and characterizing impurities.
Protocol 1: Purity Assessment by Analytical RP-HPLC
This protocol outlines a standard method for analyzing the purity of a crude peptide synthesized using a Boc-Glu derivative.
-
Materials and Reagents:
-
Crude lyophilized peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
0.22 µm syringe filters
-
-
Sample Preparation:
-
Prepare a stock solution of the crude peptide by dissolving it in a suitable solvent (e.g., 5-50% ACN in water with 0.1% TFA) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical linear gradient would be 5% to 65% Mobile Phase B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the specific peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm (for the peptide backbone).
-
Column Temperature: 25-40°C for consistent retention times.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by expressing the area of the main peak as a percentage of the total area of all integrated peaks.
-
Protocol 2: Identity Confirmation and Impurity Analysis by LC-MS
This protocol is for confirming the molecular weight of the synthesized peptide and identifying major impurities.
-
Sample Preparation:
-
Prepare the crude or purified peptide sample as described in Protocol 1. The final concentration for LC-MS analysis is typically lower, around 10-100 µM.
-
Ensure the sample is dissolved in a solvent compatible with mass spectrometry (e.g., using 0.1% formic acid instead of TFA if signal suppression is observed).
-
-
LC-MS System and Conditions:
-
System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap).
-
Column: A C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the peptide of interest.
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire a full MS scan to determine the m/z of the precursor ion.
-
MS2 Scan (Optional): Perform tandem MS (MS/MS) on the precursor ion of the main peptide and major impurities to obtain fragmentation data for sequence confirmation and impurity characterization.
-
-
-
Data Analysis:
-
Compare the experimentally determined molecular weight from the mass spectrum of the main peak with the theoretical molecular weight of the desired peptide.
-
Analyze the masses of major impurity peaks to help identify their origin (e.g., deletion sequences, incomplete deprotection, side-reaction products).
-
Mandatory Visualizations
Diagrams created with Graphviz can effectively illustrate the decision-making process and experimental procedures.
Caption: General workflow for Boc solid-phase peptide synthesis and subsequent analysis.
Caption: Comparison of deprotection strategies for Boc-Glu derivatives.
Caption: Workflow for on-resin side-chain cyclization.
case studies comparing Boc-glu(ofm)-oh and other glutamic acid derivatives in specific peptide syntheses
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to success. This is particularly true when incorporating glutamic acid, a residue whose side-chain carboxyl group can be leveraged for creating modified or cyclic peptides. Within the framework of tert-butyloxycarbonyl (Boc) chemistry, several glutamic acid derivatives are available, each offering a unique strategic advantage.
This guide provides an objective comparison of Boc-Glu(OFm)-OH , Boc-Glu(OAll)-OH , and the more traditional Boc-Glu(OBzl)-OH . The focus is on their application in specific, advanced peptide syntheses, such as the on-resin formation of lactam-bridged cyclic peptides.
Performance Comparison of Glutamic Acid Derivatives in Boc-SPPS
The primary differentiator between these derivatives is the nature of the side-chain protecting group and its cleavage condition, which dictates its orthogonality to the acid-labile Nα-Boc group. This orthogonality is the cornerstone of strategies for on-resin modifications, including cyclization.
This compound , with its base-labile 9-fluorenylmethyl (OFm) ester, offers true orthogonality to the Boc group. This allows for the selective deprotection of the glutamic acid side chain on the resin using a mild base, typically piperidine, without affecting the Nα-Boc protection. This makes it an excellent choice for on-resin, side-chain-to-side-chain cyclization.
Boc-Glu(OAll)-OH utilizes an allyl (OAll) ester, which is removed under neutral conditions via palladium(0)-catalyzed allylic cleavage. This provides another orthogonal strategy, compatible with both acid- and base-labile groups, making it versatile for complex syntheses.
Boc-Glu(OBzl)-OH , the classical choice, employs a benzyl (OBzl) ester. This group is typically cleaved simultaneously with the final peptide cleavage from the resin using strong acids like hydrofluoric acid (HF) or by catalytic hydrogenation. While robust for linear peptide synthesis, it does not allow for selective on-resin deprotection of the glutamic acid side chain, necessitating a solution-phase approach for cyclization.
Case Study: On-Resin Synthesis of a Side-Chain Cyclized Peptide
To illustrate the practical implications of choosing each derivative, we will consider the synthesis of a model cyclic pentapeptide, cyclo-[Ac-Lys-Gly-Ala-Glu-Arg]-NH₂ , where a lactam bridge is formed between the side chains of Lysine (Lys) and Glutamic acid (Glu). The synthesis is performed using a Boc-SPPS strategy on a suitable resin for peptide amides, such as MBHA resin.
Quantitative Data Summary
The following table summarizes the projected performance of each glutamic acid derivative in the synthesis of our model cyclic peptide. As direct side-by-side experimental data is not extensively available in the literature, these metrics are based on the established chemical properties of the protecting groups and general outcomes reported in peptide synthesis.
| Parameter | This compound | Boc-Glu(OAll)-OH | Boc-Glu(OBzl)-OH |
| Orthogonality to Nα-Boc | High (Base-labile vs. Acid-labile) | High (Pd(0)-labile vs. Acid-labile) | Low (Both acid-labile) |
| Cyclization Strategy | On-resin | On-resin | Solution-phase |
| Lysine Side-Chain PG | Fmoc (Base-labile) | Alloc (Pd(0)-labile) | Fmoc or Alloc (for solution cyclization) |
| Deprotection Conditions | 20% Piperidine in DMF | Pd(PPh₃)₄, Phenylsilane in DCM | HF or TFMSA (during final cleavage) |
| Potential Side Reactions | Incomplete Fmoc/OFm deprotection | Palladium contamination, slow reaction | Intermolecular reactions in solution |
| Projected Crude Purity | High | High | Moderate to Low |
| Projected Overall Yield | Good | Good | Moderate |
Experimental Protocols
Detailed methodologies for the key steps in the synthesis of the model cyclic peptide are provided below. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence and instrumentation.
Protocol 1: General Boc-SPPS for Linear Peptide Assembly
-
Resin Swelling: Swell the MBHA resin in Dichloromethane (DCM) for 30 minutes, followed by washes with Dimethylformamide (DMF).
-
Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 20-30 minutes.
-
Washes: Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DMF (3x).
-
Neutralization: Treat the resin with 10% Diisopropylethylamine (DIEA) in DMF for 5 minutes (2x).
-
Washes: Wash the resin with DMF (3x).
-
Coupling: Add the Boc-protected amino acid (3-4 equivalents), a coupling agent (e.g., HBTU, 3 eq.), and DIEA (6 eq.) in DMF. Agitate for 1-2 hours. Monitor completion with a Kaiser test.
-
Washes: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-7 for each amino acid in the sequence. For the model peptide, the sequence of addition would be Boc-Arg(Tos)-OH, Boc-Glu(PG)-OH, Boc-Ala-OH, Boc-Gly-OH, and Boc-Lys(PG)-OH, followed by N-terminal acetylation.
Protocol 2: On-Resin Side-Chain Deprotection for Cyclization
A) Using this compound and Boc-Lys(Fmoc)-OH:
-
After assembly of the linear peptide, wash the resin with DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then again for 15 minutes to remove both the Fmoc and OFm groups.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and dibenzofulvene adducts.
B) Using Boc-Glu(OAll)-OH and Boc-Lys(Alloc)-OH:
-
Swell the resin in anhydrous, degassed DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and Phenylsilane (PhSiH₃, 25 eq.) in DCM.
-
Add the solution to the resin and agitate under an inert atmosphere (e.g., Argon) for 2 hours.
-
Wash the resin with DCM (3x), 0.5% DIEA in DMF (2x), 0.5% sodium diethyldithiocarbamate in DMF (3x, to scavenge palladium), followed by extensive DMF and DCM washes.
Protocol 3: On-Resin Lactam Bridge Formation
-
Swell the side-chain deprotected peptide-resin in DMF.
-
Add a solution of a coupling agent (e.g., PyBOP, 3 eq.) and DIEA (6 eq.) in DMF.
-
Agitate the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by taking small resin samples for cleavage and LC-MS analysis.
-
Once cyclization is complete, wash the resin with DMF (5x) and DCM (3x).
Protocol 4: Final Cleavage and Deprotection
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail of HF/anisole (9:1) or TFMSA/TFA/DCM with appropriate scavengers at 0°C for 1-2 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the cyclic peptide by reverse-phase HPLC.
Visualizations of Workflows and Pathways
Caption: On-resin cyclization workflow using this compound.
Caption: On-resin vs. Solution-phase cyclization workflows.
Caption: Pyroglutamate formation from N-terminal Glutamic Acid.
Conclusion and Recommendations
The choice between this compound, Boc-Glu(OAll)-OH, and Boc-Glu(OBzl)-OH is dictated by the desired synthetic strategy.
-
This compound is highly recommended for on-resin, side-chain-to-side-chain cyclization strategies in Boc-SPPS. Its orthogonality allows for a streamlined and efficient workflow, often leading to higher purity of the crude cyclic peptide due to the pseudo-dilution effect on the solid support, which minimizes intermolecular side reactions.
-
Boc-Glu(OAll)-OH offers a similar strategic advantage of orthogonality for on-resin modifications. The choice between OFm and OAll may depend on the presence of other functional groups in the peptide that might be sensitive to basic conditions (favoring the OAll approach) or residual palladium (favoring the OFm approach).
-
Boc-Glu(OBzl)-OH remains a cost-effective and reliable choice for the synthesis of linear peptides. For cyclic peptides, it necessitates a more laborious solution-phase cyclization strategy, which requires cleavage of the protected peptide from the resin, purification of the linear precursor, and a carefully controlled high-dilution cyclization step to avoid polymerization. This approach is generally associated with lower overall yields and can be more challenging for complex sequences.
For researchers and drug development professionals aiming for the efficient and high-purity synthesis of cyclic peptides using a Boc-SPPS framework, the use of orthogonally protected derivatives like This compound and Boc-Glu(OAll)-OH represents the superior and more modern approach.
Safety Operating Guide
Proper Disposal of Boc-Glu(OFm)-OH: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides detailed procedural guidance for the proper disposal of Boc-Glu(OFm)-OH, a protected amino acid commonly used in peptide synthesis. The following protocols are designed to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Immediate Safety Considerations
-
Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound and its containers is to "Dispose of contents/container to an approved waste disposal plant" [1]. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Solid Waste:
-
Unused or expired this compound.
-
Contaminated personal protective equipment (PPE) such as gloves and weighing papers.
-
Spill cleanup materials.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Rinsate from decontaminating glassware.
-
Proper segregation is essential for safe disposal.[2] Use separate, clearly labeled containers for solid and liquid chemical waste.
2. Waste Collection and Storage:
-
Containers: Use only approved, chemically compatible waste containers with secure lids.[3][4]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date when waste was first added to the container.
-
Storage Location: Store waste containers in a designated and properly ventilated "Satellite Accumulation Area" within the laboratory.[3][4] This area should be away from general lab traffic and incompatible materials.
3. Decontamination of Labware:
-
Non-disposable Glassware: Decontaminate glassware that has been in contact with this compound by rinsing with a suitable solvent such as ethanol or isopropanol.
-
Rinsate Disposal: The solvent rinsate is now considered hazardous liquid waste and must be collected in the designated liquid waste container.
-
Final Cleaning: After decontamination, the glassware can be washed according to standard laboratory procedures.
4. Spill Management:
-
Containment: In the event of a spill, immediately restrict access to the area.
-
Absorption: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Collection: Place all contaminated materials into a designated solid hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
5. Final Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or if it has been in storage for a prolonged period (typically not exceeding one year), contact your institution's EHS department to arrange for pickup and disposal.[4][5]
-
Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with your institution's policies and local regulations.
Data Summary for Disposal Procedures
| Parameter | Guideline | Source |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Waste Classification | Hazardous Waste | General Laboratory Guidelines[4][5] |
| Sewer Disposal | Prohibited | General Laboratory Guidelines[5] |
| Solid Waste Segregation | Collect in a designated, labeled solid hazardous waste container. | [2] |
| Liquid Waste Segregation | Collect in a designated, labeled liquid hazardous waste container. | [2] |
| Container Type | Chemically compatible with a secure lid. | [3] |
| Storage Location | Designated Satellite Accumulation Area. | [3][4] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Boc-glu(ofm)-oh
This guide provides crucial safety and logistical information for the handling and disposal of Boc-glu(ofm)-oh, a key reagent in peptide synthesis. Adherence to these protocols is vital for ensuring the safety of laboratory personnel and the integrity of research outcomes. This document is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment
While a specific Safety Data Sheet (SDS) for this compound may require a direct request from the supplier, data for the closely related compound Boc-glu-ofm indicates that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, a cautious approach to handling is essential. The following personal protective equipment (PPE) is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and irritation[1]. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from dust particles and potential splashes[1]. |
| Respiratory Protection | Work in a certified chemical fume hood. | To prevent inhalation of the powder, which may cause respiratory irritation[1][2]. |
| Body Protection | A long-sleeved lab coat. | To protect skin and clothing from contamination[3]. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for safety and to maintain the compound's integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area[1]. Recommended storage temperature is often 2-8°C for similar compounds[4].
-
Keep away from sources of ignition[1].
2. Handling and Use:
-
Before use, allow the container to equilibrate to room temperature to prevent moisture condensation[3].
-
All handling of the powdered compound, including weighing and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure[1][3].
-
Avoid generating dust[1].
-
Use appropriate tools (e.g., spatulas, weigh boats) and ensure they are clean and dry.
-
After handling, wash hands thoroughly[1].
3. Disposal Plan:
-
Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container[3].
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be disposed of in a designated hazardous waste container[2][3].
-
Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers[3].
-
Consult local and institutional regulations for chemical waste disposal[1].
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Chemical and Physical Properties
Below is a summary of key data for this compound.
| Property | Value |
| CAS Number | 123417-18-5[5][6] |
| Molecular Formula | C24H27NO6[6] |
| Molecular Weight | 425.47 g/mol [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[7]. |
| Storage Class Code | 11 - Combustible Solids (for similar compounds)[4]. |
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Glu-OH ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. This compound | 123417-18-5 [chemicalbook.com]
- 7. This compound | CAS:123417-18-5 | High Purity | Manufacturer BioCrick [biocrick.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
